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  • Product: 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine
  • CAS: 87675-34-1

Core Science & Biosynthesis

Foundational

3,5-Diethyl-1-methyl-1H-pyrazol-4-amine CAS number and properties

Executive Summary & Chemical Identity 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine (CAS 87675-34-1) represents a specialized "privileged scaffold" in medicinal chemistry. Unlike its ubiquitous dimethyl analog (CAS 5272-86-6),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3,5-Diethyl-1-methyl-1H-pyrazol-4-amine (CAS 87675-34-1) represents a specialized "privileged scaffold" in medicinal chemistry. Unlike its ubiquitous dimethyl analog (CAS 5272-86-6), the diethyl variant offers a distinct steric and lipophilic profile, making it a critical tool for fine-tuning the physicochemical properties of drug candidates—specifically in optimizing hydrophobic interactions within ATP-binding pockets of kinases or modulating blood-brain barrier (BBB) permeability.

This guide details the physiochemical properties, robust synthetic pathways, and application logic for integrating this intermediate into high-value bioactive molecules.

Physiochemical Datasheet
PropertyValue / DescriptionExpert Insight
CAS Number 87675-34-1 Specific to the N-methyl, 3,5-diethyl isomer.
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.22 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
Physical State Solid (typically low-melting) or viscous oilHandling requires inert atmosphere due to oxidation potential of the free amine.
Predicted LogP ~1.8 - 2.1Significantly more lipophilic than the dimethyl analog (~0.6), improving membrane permeability.
pKa (Conjugate Acid) ~4.5 - 5.0 (Pyridine-like N)The exocyclic amine is weakly basic; the ring nitrogen (N2) is the primary protonation site in acidic media.
H-Bond Donors/Acceptors 2 / 2Ideal for forming bidentate hydrogen bonds in enzyme active sites.

Synthetic Architecture

The synthesis of 3,5-diethyl-1-methyl-1H-pyrazol-4-amine is non-trivial due to the requirement for regiocontrol (if asymmetric) and the stability of the 4-amino group. The most robust industrial route employs a Cyclization-Nitration-Reduction sequence.

Strategic Logic

Direct amination of the pyrazole ring is difficult. Therefore, we introduce the nitrogen functionality at the oxidation state of a nitro (


) or nitroso (

) group after ring construction, followed by reduction. This avoids the formation of poly-aminated byproducts.
Detailed Protocol: The Nitration-Reduction Route
Step 1: Cyclocondensation (Ring Formation)
  • Reagents: 3,5-Heptanedione, Methylhydrazine, Ethanol.

  • Mechanism: Double condensation (Paal-Knorr type).

  • Protocol:

    • Charge a reactor with 3,5-heptanedione (1.0 eq) in Ethanol (5V).

    • Cool to 0°C. Dropwise add Methylhydrazine (1.05 eq). Note: Exothermic.[1]

    • Reflux for 3 hours.

    • Concentrate to yield 3,5-diethyl-1-methyl-1H-pyrazole.

    • Expert Note: Because the diketone is symmetric (ethyl/ethyl), regioselectivity regarding the N-methyl placement is irrelevant, simplifying purification.

Step 2: Electrophilic Aromatic Substitution (Nitration)
  • Reagents: HNO₃ (fuming), H₂SO₄ (conc), Acetic Anhydride (optional for milder conditions).

  • Protocol:

    • Dissolve the pyrazole intermediate in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining temp <10°C. Critical: The pyrazole ring is electron-rich; temperature control prevents over-nitration or ring oxidation.

    • Stir at RT for 2 hours.

    • Pour onto ice/water. Neutralize with Na₂CO₃. Extract with DCM.

    • Yields: 3,5-diethyl-1-methyl-4-nitropyrazole.

Step 3: Chemoselective Reduction
  • Reagents: H₂ (gas), 10% Pd/C, Methanol OR Fe powder/NH₄Cl (Bechamp conditions).

  • Choice of Method: Catalytic hydrogenation (Pd/C) is cleaner for pharmaceutical intermediates. Iron reduction is preferred if halogen substituents are present (to avoid dehalogenation).

  • Protocol (Hydrogenation):

    • Suspend Nitropyrazole (1.0 eq) and 10% Pd/C (5 wt%) in Methanol.

    • Pressurize with H₂ (3 atm) or use a hydrogen balloon for small scale.

    • Stir vigorously for 4-6 hours. Monitor by LCMS (Disappearance of Nitro peak M+, Appearance of Amine M-30+2).

    • Filter through Celite (under Argon—amine is air-sensitive).

    • Concentrate to yield the target amine (CAS 87675-34-1) .[2]

Synthetic Workflow Diagram

SynthesisWorkflow Start 3,5-Heptanedione (Symmetric Precursor) Intermediate1 3,5-Diethyl-1-methyl-pyrazole Start->Intermediate1 Cyclocondensation Reagent1 Methylhydrazine (EtOH, Reflux) Reagent1->Intermediate1 Intermediate2 4-Nitro Intermediate Intermediate1->Intermediate2 Electrophilic Subst. Reagent2 HNO3 / H2SO4 (Nitration) Reagent2->Intermediate2 Final 3,5-Diethyl-1-methyl- 1H-pyrazol-4-amine (CAS 87675-34-1) Intermediate2->Final Reduction Reagent3 H2, Pd/C (Reduction) Reagent3->Final

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target aminopyrazole.

Reactivity & Derivatization Guide

For drug development professionals, the value of CAS 87675-34-1 lies in its orthogonal reactivity . The molecule presents two distinct faces: the nucleophilic exocyclic amine and the electron-rich aromatic ring.

The "Amino-Handle" (Primary Reactivity)

The C4-amine is the primary conjugation site. It is less basic than an aliphatic amine (due to resonance with the pyrazole ring) but more nucleophilic than an aniline.

  • Amide Coupling: Reacts readily with acid chlorides or carboxylic acids (using HATU/EDC) to form Pyrazolyl-carboxamides . This is the classic scaffold for SDHI (Succinate Dehydrogenase Inhibitor) fungicides and many kinase inhibitors.

  • Urea/Carbamate Formation: Reaction with isocyanates yields ureas. This motif is frequently used to engage the "Gatekeeper" residue in kinase pockets (e.g., p38 MAP kinase inhibitors).

  • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines, increasing steric bulk and tuning pKa.

Stability Considerations
  • Oxidation: 4-Aminopyrazoles can slowly oxidize to azo-dimers or "pyrazole blacks" if left in air and light. Storage: -20°C under Argon is recommended for the free base. The hydrochloride salt is stable at RT.

Applications in Drug Discovery[3]

The transition from a dimethyl (Me) to a diethyl (Et) substitution pattern is a classic medicinal chemistry tactic known as the "Magic Methyl" (or Ethyl) Effect .

Pharmacophore Mapping

In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP.

  • Space Filling: The ethyl groups at positions 3 and 5 fill hydrophobic pockets more effectively than methyl groups, potentially increasing potency (IC50) by displacing water molecules (entropic gain).

  • Selectivity: The increased bulk of the diethyl groups can induce steric clashes in off-target enzymes that have smaller binding pockets, thereby improving the selectivity profile of the drug.

Biological Pathway Interaction

Mechanism Drug Drug Candidate (Diethyl-pyrazole moiety) H_Bond H-Bond Interaction (N2 Acceptor / NH Donor) Drug->H_Bond Orients via Steric Hydrophobic Interaction (3,5-Diethyl Groups) Drug->Steric Optimizes via Target Kinase ATP Pocket (Hydrophobic Region) Effect Inhibition of Phosphorylation Target->Effect Result H_Bond->Target Steric->Target Downstream Cell Cycle Arrest (Anti-Proliferative) Effect->Downstream

Figure 2: Pharmacodynamic interaction logic. The diethyl groups provide critical hydrophobic contacts while the heterocyclic nitrogen anchors the molecule via hydrogen bonding.

Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassH-CodePrecaution
Acute Toxicity (Oral) H302Harmful if swallowed. Do not pipette by mouth.
Skin Irritation H315Causes skin irritation. Pyrazoles can be sensitizers.
Eye Irritation H319Causes serious eye irritation. Use side-shield safety glasses.
STOT-SE H335May cause respiratory irritation. Handle in a fume hood.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides NOx will be generated).

References

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.
  • Wiley Online Library. (2019). Pyrazoles as Kinase Inhibitors: A Review. European Journal of Medicinal Chemistry.

Sources

Exploratory

1-methyl-3,5-diethyl-4-aminopyrazole molecular weight and formula

The following technical guide details the structural identity, physicochemical profile, and synthesis logic for 1-methyl-3,5-diethyl-1H-pyrazol-4-amine (also referred to as 1-methyl-3,5-diethyl-4-aminopyrazole). [1] Chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural identity, physicochemical profile, and synthesis logic for 1-methyl-3,5-diethyl-1H-pyrazol-4-amine (also referred to as 1-methyl-3,5-diethyl-4-aminopyrazole).

[1]

Chemical Identity & Core Metrics

This compound represents a specific alkylated derivative of the 4-aminopyrazole scaffold, a "privileged structure" in medicinal chemistry known for its ability to mimic the purine ring of ATP in kinase inhibitor design.[1]

PropertyValueNotes
IUPAC Name 1-Methyl-3,5-diethyl-1H-pyrazol-4-amineSystematic nomenclature
Molecular Formula C₈H₁₅N₃ Derived from structure
Molecular Weight 153.23 g/mol Calculated (C=12.01, H=1.008, N=14.007)
Exact Mass 153.1266Monoisotopic mass for MS applications
Core Scaffold Pyrazole (1,2-diazole)Aromatic 5-membered heterocycle
Substituents N1-Methyl, C3-Ethyl, C5-Ethyl, C4-AminoFully substituted pyrazole ring
Structural Analysis

The molecule features a symmetric arrangement of ethyl groups at positions 3 and 5 (derived from the symmetric precursor 3,5-heptanedione), with a methyl group capping the N1 nitrogen.[1] The C4-amino group renders the ring electron-rich, serving as a critical nucleophilic handle for further derivatization (e.g., amide coupling, Schiff base formation).[1]

Physicochemical Properties (Predicted)

Note: As a specialized intermediate, experimental data is limited.[1] Values below are calculated based on structure-activity relationship (SAR) algorithms for the 4-aminopyrazole class.

  • LogP (Octanol/Water): ~1.8 – 2.1[1]

    • Rationale: The two ethyl groups add significant lipophilicity compared to the methyl-analog (LogP ~0.2), making this analog more permeable in biological assays.[1]

  • pKa (Conjugate Acid): ~4.5 – 5.2 (Amino group)[1]

    • Rationale: The pyrazole ring is electron-withdrawing relative to a phenyl ring, reducing the basicity of the exocyclic amine compared to aniline, but the alkyl donors (ethyl/methyl) provide a slight inductive boost.[1]

  • Solubility:

    • Water: Moderate (due to the polar amino group and H-bond accepting nitrogens).

    • Organic Solvents: High solubility in DCM, DMSO, and Methanol.[1]

Synthesis & Manufacturing Logic

The synthesis of 1-methyl-3,5-diethyl-4-aminopyrazole follows a convergent "Knorr Pyrazole Synthesis" strategy followed by electrophilic aromatic substitution.[1] This route is preferred for its high regioselectivity and scalability.[1]

Phase 1: Construction of the Pyrazole Core

The reaction utilizes 3,5-heptanedione (dipropionylmethane) and methylhydrazine .[1] Because 3,5-heptanedione is symmetric, the condensation yields a single regioisomer, eliminating the need for complex chromatographic separation often required with asymmetric diketones.[1]

Phase 2: Functionalization (Nitration & Reduction)

The 1,3,5-trialkylpyrazole core is electron-rich.[1] Nitration occurs exclusively at the 4-position (the only open carbon). Subsequent reduction yields the target amine.[1]

Experimental Workflow Diagram

SynthesisPath cluster_0 Phase 1: Ring Formation cluster_1 Phase 2: Functionalization SM1 3,5-Heptanedione (CAS 7424-54-6) INT1 Intermediate 1: 1-Methyl-3,5-diethylpyrazole SM1->INT1 Cyclocondensation EtOH, Reflux, 2h SM2 Methylhydrazine SM2->INT1 INT2 Intermediate 2: 1-Methyl-3,5-diethyl-4-nitropyrazole INT1->INT2 Nitration HNO3/H2SO4 0°C to RT PROD TARGET: 1-Methyl-3,5-diethyl-4-aminopyrazole INT2->PROD Reduction H2, Pd/C or Fe/NH4Cl

Caption: Step-wise synthesis from commercially available 3,5-heptanedione to the target aminopyrazole.

Detailed Protocol (Bench-Scale)
  • Cyclization:

    • Dissolve 3,5-heptanedione (1.0 eq) in Ethanol.[1]

    • Add Methylhydrazine (1.1 eq) dropwise at 0°C (Exothermic).

    • Reflux for 2–4 hours.[1] Monitor by TLC.[1]

    • Concentrate to yield 1-methyl-3,5-diethylpyrazole (Oil).[1]

  • Nitration:

    • Dissolve the pyrazole oil in concentrated H₂SO₄ at 0°C.

    • Add Fuming HNO₃ (1.05 eq) dropwise, maintaining temp <10°C.[1]

    • Stir at room temperature for 1 hour. Pour onto ice.

    • Filter the precipitate: 1-methyl-3,5-diethyl-4-nitropyrazole .

  • Reduction:

    • Method A (Catalytic): Dissolve nitro-intermediate in MeOH.[1] Add 10% Pd/C (5 wt%).[1] Hydrogenate at 30 psi for 4 hours. Filter and concentrate.

    • Method B (Chemical): Iron powder (5 eq) and NH₄Cl in EtOH/H₂O reflux.

    • Purification: Recrystallization from Ethanol/Hexane or column chromatography (DCM/MeOH).[1]

Applications in Drug Discovery

This molecule serves as a versatile building block, particularly in the synthesis of ATP-competitive kinase inhibitors .[1]

  • Scaffold Mimicry: The 4-aminopyrazole motif mimics the N9-position of purines.[1]

  • Solubility Modulation: The ethyl groups provide steric bulk that can fill hydrophobic pockets (e.g., the Gatekeeper region in kinases) while modulating the solubility profile compared to the more common dimethyl analogs.[1]

  • Bivalent Ligands: The exocyclic amine is frequently reacted with isocyanates to form ureas, or with acid chlorides to form amides, creating libraries of biologically active compounds.[1]

Retrosynthetic Utility

Retrosynthesis Target Drug Candidate (Pyrazolo-Pyrimidine Analog) Scaffold 1-Methyl-3,5-diethyl-4-aminopyrazole Target->Scaffold Amide/Urea Coupling Reagent Electrophile (Isocyanate / Acid Chloride) Target->Reagent

Caption: The target molecule serves as a critical nucleophile in the assembly of complex pharmaceutical scaffolds.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aminopyrazoles can oxidize slowly upon air exposure, turning dark brown.[1]

References

  • Synthesis of 3,5-Heptanedione: ChemicalBook. (n.d.). 3,5-HEPTANEDIONE Properties and Synthesis. Retrieved from [1]

  • General Pyrazole Synthesis: NIST Chemistry WebBook. (2025).[1] 1H-Pyrazole, 3-methyl- Data. Retrieved from [1]

  • Aminopyrazole Applications: MDPI. (2023).[1] Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [1]

  • Properties of Methyl-Aminopyrazoles: Cheméo. (2023).[1] Chemical Properties of 1-Methylpyrazol-3-amine. Retrieved from [1]

Sources

Foundational

Difference between 3,5-dimethyl and 3,5-diethyl pyrazole amines

This guide provides a technical analysis of the structural, physicochemical, and pharmacological distinctions between 3,5-dimethyl-1H-pyrazol-4-amine (DMP-amine) and its homolog, 3,5-diethyl-1H-pyrazol-4-amine (DEP-amine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structural, physicochemical, and pharmacological distinctions between 3,5-dimethyl-1H-pyrazol-4-amine (DMP-amine) and its homolog, 3,5-diethyl-1H-pyrazol-4-amine (DEP-amine).

Executive Summary

In drug discovery and coordination chemistry, the substitution of a methyl group with an ethyl group is rarely a trivial change. While both 3,5-dimethyl-1H-pyrazol-4-amine and 3,5-diethyl-1H-pyrazol-4-amine serve as electron-rich, bidentate scaffolds, the transition from methyl to ethyl introduces a "Lipophilic-Steric-Metabolic" trilemma .

  • Lipophilicity: The ethyl switch increases LogP by approximately 1.0 unit, significantly altering membrane permeability and solubility profiles.

  • Sterics: The ethyl group introduces conformational entropy and steric bulk (Taft

    
     shift from 0.00 to -0.07), which can induce selectivity in kinase pockets or alter bite angles in metallodrugs.
    
  • Metabolism: The methylene (

    
    ) of the ethyl group acts as a "metabolic soft spot," highly susceptible to CYP450-mediated 
    
    
    
    -hydroxylation, unlike the relatively more stable methyl group.

Physicochemical & Structural Analysis

The choice between dimethyl and diethyl variants is often dictated by the need to fill a hydrophobic pocket (ethyl) versus the need to maintain metabolic stability and compact geometry (methyl).

Comparative Data Table
Property3,5-Dimethyl-1H-pyrazol-4-amine3,5-Diethyl-1H-pyrazol-4-amineImpact of Switch
Formula


+2 Carbon atoms
MW 111.15 g/mol 139.20 g/mol +28 Da
LogP (Calc) ~0.3 - 0.5~1.3 - 1.5+1.0 (Significant lipophilicity boost)
Steric Param (

)
0.00 (Ref. Methyl)-0.07 (Ethyl)Increased steric bulk; potential clashes
Electronic (

)
-0.05-0.05Negligible inductive difference
Metabolic Risk Low (Methyl oxidation is slow)High (Benzylic-like hydroxylation)Reduced half-life (

)
Electronic vs. Steric Effects

While the ethyl group is slightly more electron-donating (+I effect) than the methyl group, the difference in basicity (pKa of the ring nitrogens) is often negligible due to the steric hindrance of solvation . The ethyl chains shield the nitrogen lone pair from solvent water molecules, potentially destabilizing the conjugate acid despite the inductive donation.

Synthetic Pathways[1]

The synthesis of both amines follows a parallel "Paal-Knorr like" condensation followed by functionalization. The primary divergence is the starting 1,3-diketone.

Pathway Diagram (Graphviz)

Synthesis_Pathway cluster_legend Reaction Stages Diketone_Me Acetylacetone (2,4-Pentanedione) Pyrazole_Me 3,5-Dimethylpyrazole Diketone_Me->Pyrazole_Me Condensation (Reflux, EtOH) Diketone_Et 3,5-Heptanedione Pyrazole_Et 3,5-Diethylpyrazole Diketone_Et->Pyrazole_Et Condensation (Reflux, EtOH) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole_Me Hydrazine->Pyrazole_Et Nitro_Me 4-Nitro-3,5-dimethylpyrazole Pyrazole_Me->Nitro_Me HNO3/H2SO4 (Nitration) Nitro_Et 4-Nitro-3,5-diethylpyrazole Pyrazole_Et->Nitro_Et HNO3/H2SO4 (Nitration) Amine_Me 3,5-Dimethyl-1H- pyrazol-4-amine Nitro_Me->Amine_Me Pd/C, H2 or SnCl2/HCl Amine_Et 3,5-Diethyl-1H- pyrazol-4-amine Nitro_Et->Amine_Et Pd/C, H2 or SnCl2/HCl

Caption: Parallel synthetic routes for dimethyl and diethyl pyrazole amines via nitration-reduction sequence.

Experimental Protocol: Synthesis of 3,5-Diethyl-1H-pyrazol-4-amine

Note: This protocol is adapted from standard pyrazole synthesis methodologies.

Step 1: Cyclization (Pyrazole Formation)

  • Reagents: 3,5-Heptanedione (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

  • Procedure: Dissolve 3,5-heptanedione in ethanol. Add hydrazine hydrate dropwise at 0°C.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Evaporate solvent. The 3,5-diethylpyrazole often yields as an oil or low-melting solid.

Step 2: Nitration

  • Reagents: 3,5-Diethylpyrazole, Fuming

    
    , Concentrated 
    
    
    
    .
  • Procedure: Dissolve pyrazole in conc.

    
     at 0°C. Slowly add fuming nitric acid, maintaining temp <10°C (Exothermic!).
    
  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Pour onto crushed ice. Neutralize with

    
     to precipitate the 4-nitro derivative. Filter and dry.
    

Step 3: Reduction to Amine

  • Reagents: 4-Nitro-3,5-diethylpyrazole, 10% Pd/C, Methanol, Hydrogen gas (balloon).

  • Procedure: Suspend nitro compound and catalyst in methanol. Purge with

    
    . Stir vigorously for 4–6 hours.
    
  • Purification: Filter through Celite. Concentrate filtrate. Recrystallize from Ethanol/Ether if necessary.

Medicinal Chemistry Implications[2][3][4][5][6]

The Metabolic Liability (The "Soft Spot")

The most critical difference for drug development is metabolic stability.

  • Methyl (DMP): Oxidation of the methyl group is possible but generally slower.

  • Ethyl (DEP): The methylene group (

    
    ) adjacent to the aromatic pyrazole ring is benzylic-like. It is highly prone to hydrogen atom abstraction by Cytochrome P450 enzymes (particularly CYP3A4), leading to 
    
    
    
    -hydroxylation.

Consequence: This often results in a shorter half-life (


) for diethyl derivatives compared to dimethyl analogs.

Metabolism cluster_Me Methyl Stability (DMP) cluster_Et Ethyl Liability (DEP) Me_Start 3,5-Dimethyl Me_Ox Hydroxymethyl (Slow Formation) Me_Start->Me_Ox CYP450 (Slow) Me_Acid Carboxylic Acid (Excreted) Me_Ox->Me_Acid ADH/ALDH Et_Start 3,5-Diethyl Et_Ox 1-Hydroxyethyl (Unstable Intermediate) Et_Start->Et_Ox CYP450 (Fast - Soft Spot) Et_Dealk Dealkylation / Ketone Et_Ox->Et_Dealk Spontaneous Rearrangement

Caption: Comparative metabolic fate. The ethyl group (red) is a "soft spot" for rapid oxidative clearance.

Selectivity vs. Solubility
  • Use Diethyl (DEP) when:

    • You need to fill a larger hydrophobic pocket in the target protein (e.g., ATP binding site of a kinase) to gain selectivity over off-targets.

    • The dimethyl analog is too crystalline or insoluble. The ethyl chains disrupt crystal packing (lower MP), improving solubility in lipid formulations.

  • Use Dimethyl (DMP) when:

    • Metabolic stability is the priority.

    • Steric bulk of the ethyl group prevents binding (steric clash).

    • Ligand compactness is required for metal coordination (avoiding distortion of the coordination sphere).

References

  • Synthesis of Pyrazoles: Knorr, L. (1883). "Action of ethyl acetoacetate on phenylhydrazine." Berichte der deutschen chemischen Gesellschaft.

  • Metabolic Stability of Alkyl Groups: Smith, D. A., & Di, L. (2021). "Metabolic Soft Spots in Drug Design." Journal of Medicinal Chemistry.

  • Steric Parameters in Drug Design: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.

  • 3,5-Dimethylpyrazole Properties: NIST Chemistry WebBook, SRD 69.[1] "3,5-Dimethylpyrazole."[1][2][3][4][5][6][7]

  • LogP and Lipophilicity: Mannhold, R., et al. (2009). "Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds." Journal of Pharmaceutical Sciences.

Sources

Exploratory

4-Amino-Pyrazole Derivatives: A Technical Guide to Privileged Scaffolds in Drug Design

Executive Summary The 4-amino-pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] Its "privileged" status derives from its el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-amino-pyrazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1] Its "privileged" status derives from its electronic and steric similarity to the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains. Beyond kinases, this scaffold is increasingly utilized in GPCR ligands and anti-inflammatory agents. This guide provides a technical deep-dive into the structural rationale, synthetic accessibility, and optimization strategies for 4-amino-pyrazole derivatives.

Structural Biology & Pharmacophore Analysis

The Adenine Mimicry Hypothesis

The primary utility of the 4-amino-pyrazole moiety lies in its ability to function as a bioisostere for the purine core of ATP. In the context of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes of the kinase domain. This region is rich in backbone carbonyls and amides that serve as hydrogen bond acceptors and donors.

  • Donor-Acceptor Motifs: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic 4-amino group (or the N1-H if unsubstituted) often serves as a hydrogen bond donor.

  • Vectorial Growth: The 4-amino position provides a critical vector for extending the molecule into the solvent-accessible region or the "gatekeeper" pocket, allowing for the introduction of solubilizing groups or specificity-determining moieties.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a generic 4-amino-pyrazole inhibitor within a kinase ATP-binding pocket.

BindingMode KinaseHinge Kinase Hinge Region (Backbone CO / NH) Scaffold 4-Amino-Pyrazole Core Scaffold->KinaseHinge H-Bonding (N2 acceptor / 4-NH donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C3/C5 Steric Interaction SolventFront Solvent Accessible Pocket (Solubility/PK) Scaffold->SolventFront N1 or 4-N Derivatization

Figure 1: Canonical binding interactions of the 4-amino-pyrazole scaffold within the ATP-binding pocket of a protein kinase.[1][2][3]

Synthetic Strategies

Accessing the 4-amino-pyrazole core requires robust methodologies that allow for regioselective substitution. Two primary routes dominate the literature: the Nitration-Reduction Sequence and the De Novo Cyclization .

Route A: Nitration-Reduction Sequence (The Functionalization Approach)

This is the most common route for modifying existing pyrazole cores.

  • Nitration: Electrophilic aromatic substitution using HNO₃/H₂SO₄ introduces a nitro group at the C4 position.

  • N-Alkylation: Functionalization of the N1 nitrogen (if unsubstituted) via Mitsunobu reaction or alkyl halide substitution.

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (SnCl₂, Fe/AcOH).

Route B: Enaminonitrile Cyclization (The Construction Approach)

This route builds the ring from acyclic precursors, offering high diversity at the C3 and C5 positions.

  • Precursor Formation: Condensation of acetonitrile derivatives with esters/orthoesters to form enaminonitriles.

  • Cyclization: Reaction with hydrazine (or substituted hydrazines) effects a Thorpe-Ziegler type cyclization to yield the 4-amino-pyrazole directly.[4]

Synthetic Workflow Diagram

Synthesis Pyrazole Pyrazole Core Nitration Nitration (HNO3/H2SO4) Pyrazole->Nitration NitroInter 4-Nitro-Pyrazole Nitration->NitroInter Reduction Reduction (H2, Pd/C or SnCl2) NitroInter->Reduction Amine 4-Amino-Pyrazole Reduction->Amine Coupling Amide/Urea Formation Amine->Coupling FinalDrug Final Inhibitor Coupling->FinalDrug

Figure 2: The standard "Nitration-Reduction" synthetic pathway for accessing 4-amino-pyrazole libraries.

Medicinal Chemistry & SAR

The optimization of 4-amino-pyrazoles focuses on three vectors:

PositionFunctionChemical Strategy
N1 (Ring Nitrogen) Solubility & ADMEIntroduction of piperazines, morpholines, or solubilizing alkyl chains. Critical for oral bioavailability.
C3 / C5 SelectivityBulky groups (e.g., t-butyl, aryl) here interact with the "gatekeeper" residue. Small groups fit promiscuous kinases; large groups induce selectivity.
4-Amino (Exocyclic) Potency & BindingConverted to amides or ureas. The carbonyl oxygen of the amide often forms an additional H-bond with the kinase backbone.

Case Study: CDK2 Inhibition In the development of CDK2 inhibitors, acylation of the 4-amino group with heterocyclic carboxylic acids drastically improved potency (IC50 shift from µM to nM range) by engaging the conserved Lysine residue (Lys33 in CDK2) [1].

Experimental Protocols

Protocol: Reduction of 4-Nitropyrazole to 4-Aminopyrazole

Rationale: This step is critical. Incomplete reduction leads to hydroxylamines (toxic), while over-reduction (ring opening) is rare but possible under harsh conditions. The Pd/C method is preferred for cleanliness, but SnCl₂ is necessary if the molecule contains halogens sensitive to hydrogenolysis.

Materials:

  • 4-Nitro-1-substituted-pyrazole (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH) (anhydrous)

  • Hydrogen gas (balloon or Parr shaker)

  • Celite 545 filter aid

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask, dissolve the 4-nitropyrazole derivative (e.g., 1.0 g) in anhydrous MeOH (20 mL).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Under a gentle stream of nitrogen, carefully add 10% Pd/C (100 mg, 10 wt% of substrate).

  • Hydrogenation:

    • Evacuate the flask and backfill with nitrogen (3 cycles).

    • Evacuate and backfill with Hydrogen gas (balloon pressure is usually sufficient for non-hindered substrates).

    • Stir vigorously at Room Temperature (RT) for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LCMS. The nitro group (strong UV absorbance) will disappear, and the amine (polar, often fluorescent) will appear.

  • Workup:

    • Filter the reaction mixture through a pad of Celite 545 to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Wash the pad with MeOH (2 x 10 mL).

    • Concentrate the filtrate in vacuo to yield the crude 4-aminopyrazole.

  • Validation: Verify purity using 1H NMR (DMSO-d6). The amine protons typically appear as a broad singlet between 3.5–5.0 ppm, and the aromatic proton shift will move upfield due to the shielding effect of the amino group.

Self-Validating Check: If the product is dark brown/black, it may indicate oxidation of the amine. Immediate use in the next step (amide coupling) is recommended to avoid decomposition.

Future Outlook

The 4-amino-pyrazole scaffold is evolving beyond simple ATP competition.

  • PROTACs (Proteolysis Targeting Chimeras): The scaffold is being used as the "warhead" to bind the target protein, linked via the N1 position to an E3 ligase ligand (e.g., Cereblon).

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<100 Da for the core) and high ligand efficiency, 4-amino-pyrazole is a standard fragment in screening libraries [2].

References

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. (2024). Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. (2023). Available at: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Journal of Medicinal Chemistry. (2016). Available at: [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. (2013). Available at: [Link]

Sources

Foundational

Predictive Toxicology and Safety Profiling of Alkyl-Substituted Aminopyrazoles in Drug Development

Executive Summary Alkyl-substituted aminopyrazoles are foundational building blocks in modern drug discovery, particularly in the design of kinase inhibitors and targeted anticancer therapeutics. However, the physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkyl-substituted aminopyrazoles are foundational building blocks in modern drug discovery, particularly in the design of kinase inhibitors and targeted anticancer therapeutics. However, the physicochemical properties that drive their pharmacological efficacy also dictate complex toxicological profiles. This technical guide provides researchers and drug development professionals with an in-depth framework for understanding, generating, and interpreting Safety Data Sheet (SDS) metrics for this class of compounds. By moving beyond generic hazard classifications, this whitepaper explores the mechanistic causality behind their biological reactivity and outlines self-validating experimental protocols for rigorous safety profiling.

Introduction: The Dual Nature of Alkyl-Substituted Aminopyrazoles

Alkyl-substituted aminopyrazoles—such as 5-amino-3-methylpyrazole and 3-amino-5-tert-butylpyrazole—are highly privileged scaffolds in medicinal chemistry[1]. Their unique hydrogen-bonding capabilities and metabolic stability make them ideal pharmacophores for interacting with complex biological targets, including tubulin, EGFR, and CDKs[2].

However, for drug development professionals, generating a robust Safety Data Sheet (SDS) requires understanding the dual nature of these molecules. The very features that enable target binding—specifically the electron-rich primary amine and the lipophilic alkyl group—also serve as the primary drivers for occupational hazards, including dermal sensitization, ocular irritation, and potential genotoxicity.

Physicochemical Profiling & Hazard Identification

The toxicokinetics of alkyl-substituted aminopyrazoles are governed by their structural substituents. Standard GHS (Globally Harmonized System) classifications universally flag these compounds as irritants, but the severity and route of exposure depend heavily on the specific alkyl chain.

Table 1: Quantitative Hazard and Physicochemical Summary of Key Alkyl-Aminopyrazoles

CompoundCAS NumberLogP (Est.)GHS Hazard StatementsStorage Requirements
5-Amino-3-methylpyrazole 31230-17-8~0.4H315, H319, H335-20°C, Inert Gas[3]
3-Amino-5-tert-butylpyrazole 82560-12-1~1.8H315, H319, H335Room Temp, Tightly Closed[4]

Note: H315 = Causes skin irritation; H319 = Causes serious eye irritation; H335 = May cause respiratory irritation.

Mechanistic Toxicology: Causality Behind the Hazard

To accurately assess risk, we must understand why these compounds trigger H315, H319, and H335 hazard statements. The causality lies in their nucleophilic and redox-active nature.

The free exocyclic amino group is highly susceptible to CYP450-mediated N-oxidation in hepatic or dermal tissues, forming reactive hydroxylamines[1]. These intermediates are toxicological liabilities; they can undergo redox cycling to generate Reactive Oxygen Species (ROS) or covalently bind to cellular macromolecules. This triggers localized inflammatory responses and can induce apoptosis via the Bax/Bcl-2 signaling pathway[1].

Furthermore, the alkyl substituent modulates the molecule's partition coefficient (LogP). Increasing the steric bulk and lipophilicity (e.g., transitioning from a methyl to a tert-butyl group) exponentially enhances the molecule's ability to permeate the lipid-rich stratum corneum, thereby exacerbating dermal toxicity and systemic absorption risks.

MetabolicPathway A Alkyl-Aminopyrazole (Parent Compound) B CYP450 Enzymes (Hepatic Metabolism) A->B Oxidation C N-Hydroxylamine (Reactive Intermediate) B->C D Reactive Oxygen Species (ROS Generation) C->D Redox Cycling E DNA Adduct Formation (Genotoxic Stress) C->E Covalent Binding G Phase II Conjugation (Detoxification) C->G Glucuronidation F Apoptosis / Cell Death (Bax Upregulation) D->F Cellular Stress E->F DNA Damage

Metabolic activation pathway of aminopyrazoles leading to cellular toxicity.

Self-Validating Experimental Workflows for SDS Generation

Generating empirical safety data requires a tiered, self-validating experimental approach. Relying solely on predictive algorithms (in silico) is insufficient for regulatory compliance in drug development.

SafetyWorkflow S1 Tier 1: Physicochemical Analysis (LogP, pKa) S2 Tier 2: In Vitro Cytotoxicity (MTT) S1->S2 S3 Tier 3: Genotoxicity (Ames Test + S9) S2->S3 S4 Tier 4: In Vivo Acute Toxicity S3->S4 S5 Final SDS Generation & GHS Classification S4->S5

Tiered experimental workflow for validating safety data of alkyl-aminopyrazoles.

Step-by-Step Methodology: In Vitro Cytotoxicity & Genotoxicity Screening

Step 1: Compound Preparation and Solubilization

  • Action: Dissolve the alkyl-aminopyrazole in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Causality: DMSO ensures complete solubilization of lipophilic alkyl derivatives. The final assay concentration of DMSO must be strictly maintained below 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity, which would confound the viability metrics.

Step 2: Cell Line Selection and Seeding

  • Action: Seed HepG2 (hepatic) and HaCaT (keratinocyte) cells in 96-well plates at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Causality: HepG2 cells are utilized to evaluate systemic hepatotoxicity and metabolic activation potential, while HaCaT cells specifically model the dermal exposure routes relevant to occupational handling, directly validating the H315 (Skin Irritation) classification.

Step 3: MTT Cytotoxicity Assay (Self-Validating Step)

  • Action: Treat cells with compound concentrations ranging from 0.1 µM to 100 µM for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Measure absorbance at 570 nm.

  • Causality: The inclusion of Doxorubicin acts as a self-validating mechanism, ensuring the assay's sensitivity to apoptotic inducers. The MTT reagent is reduced to formazan only by metabolically active cells, providing a direct, quantitative measure of cell viability to establish an accurate IC₅₀.

Step 4: Ames Test for Mutagenicity (Genotoxicity)

  • Action: Expose Salmonella typhimurium strains (TA98 and TA100) to the compound in the presence and absence of rat liver S9 fraction.

  • Causality: The S9 fraction is non-negotiable for aminopyrazoles. Because the primary amine requires enzymatic activation to become a reactive electrophile, testing without S9 will likely yield a false negative. The growth of revertant colonies in the S9-positive cohort definitively indicates DNA adduct formation.

Handling, Storage, and Emergency Protocols: The "Why" Behind the Rules

Understanding the chemical instability and physical properties of aminopyrazoles directly informs laboratory safety protocols:

  • Storage Under Inert Gas: Compounds like 5-amino-3-methylpyrazole are highly air-sensitive[3]. The electron-rich amino group is susceptible to atmospheric oxidation. This not only degrades the active pharmaceutical ingredient (API) but can form highly colored, potentially more toxic azo or nitroso impurities. Storing at -20°C under argon or dry nitrogen mitigates this oxidative degradation.

  • Advanced PPE Requirements: Due to the enhanced dermal penetration of highly lipophilic derivatives (such as the tert-butyl variant), standard nitrile gloves offer insufficient breakthrough times, especially if the compound is handled in organic solvents (e.g., Dichloromethane or Methanol). Double-gloving or utilizing solvent-rated butyl rubber gloves is mandatory during synthesis and purification to prevent transdermal systemic exposure.

  • Dust and Aerosol Mitigation: Because these compounds are often synthesized as fine crystalline powders, they pose a severe inhalation risk (H335)[3]. Weighing and transferring must be conducted inside a certified ductless fume hood or isolated weighing enclosure to prevent respiratory mucosal irritation.

References

  • Source: PMC (National Institutes of Health)
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL
  • Title: 3-Amino-5-methylpyrazole Safety Data Sheet Source: ECHEMI URL
  • Title: 3-Amino-5-tert-butyl-1H-pyrazole, 97% SDS Source: Fisher Scientific URL

Sources

Exploratory

Technical Guide: Reactivity Profile &amp; Functionalization of Sterically Hindered 4-Aminopyrazoles

Executive Summary The 4-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., JAK, VEGFR antagonists). However, when substituted at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., JAK, VEGFR antagonists). However, when substituted at the 3 and 5 positions with bulky groups (e.g., tert-butyl, trifluoromethyl, or phenyl), the central 4-amino group becomes sterically encumbered. This "steric fortress" dramatically alters the reactivity profile, rendering standard nucleophilic protocols ineffective and introducing complex regioselectivity challenges between the exocyclic amine and the ring nitrogens.

This guide provides an in-depth analysis of these reactivity shifts. It details optimized protocols for overcoming steric hindrance in acylation and metal-catalyzed cross-coupling, supported by mechanistic insights and self-validating experimental workflows.

The Electronic and Steric Landscape

To successfully functionalize sterically hindered 4-aminopyrazoles, one must first understand the competition between electronic activation and steric deactivation.

The "Amidine" Character and Tautomerism

The 4-aminopyrazole system is electron-rich. The exocyclic nitrogen donates electron density into the pyrazole ring, increasing the basicity of the ring nitrogens (N1/N2).

  • Electronic Effect: The 4-amino group makes the ring nitrogens better nucleophiles than the exocyclic amine in neutral media.

  • Steric Effect: In 3,5-disubstituted systems (e.g., 3,5-di-t-butyl), the exocyclic amine is buried in a steric pocket. This prevents the approach of large electrophiles, effectively shutting down standard SN2 or acyl substitution pathways without catalytic activation.

Regioselectivity Map

The reactivity is bifurcated based on the electrophile and conditions. The following diagram illustrates the decision matrix for functionalization.

ReactivityMap Start Hindered 4-Aminopyrazole Base Base (NaH/Cs2CO3) + R-X Start->Base Electrophile: Alkyl Halide Acyl Acyl Chloride + DMAP Start->Acyl Electrophile: Acid Chloride Metal Pd-Catalysis (Buchwald) Start->Metal Electrophile: Aryl Halide N1_Prod N1-Alkylation (Kinetic Product) Base->N1_Prod Fastest (Unblocked N) N4_Prod N4-Amide (Thermodynamic/Catalytic) Acyl->N4_Prod DMAP activates electrophile to penetrate steric pocket Coupling_Prod N4-Aryl Amine (Ligand Controlled) Metal->Coupling_Prod Requires Bulky Ligand (e.g., BrettPhos)

Figure 1: Regioselectivity decision tree for sterically hindered 4-aminopyrazoles. Note that N1-alkylation often dominates unless specific catalysts are used to target the exocyclic N4.

N-Functionalization: Overcoming the "Ortho" Effect

Standard acylation (acetic anhydride/pyridine) often fails with 3,5-di-tert-butyl-4-aminopyrazole due to the inability of the tetrahedral intermediate to form.

Protocol: DMAP-Catalyzed "Steglich-Type" Acylation

To force acylation, we utilize 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate. This planar intermediate is less sterically demanding than the acid chloride itself.

Reagents:

  • Substrate: 3,5-Disubstituted-4-aminopyrazole (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.5 equiv) or Carboxylic Acid + DCC

  • Catalyst: DMAP (0.2 – 1.0 equiv; stoichiometric amounts often required for extreme hindrance)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: DCM or DCE (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the aminopyrazole in anhydrous DCM under Argon. Add Triethylamine.

  • Activation: Add the acid chloride dropwise at 0°C.

  • Catalysis: Immediately add DMAP. Critical: For extremely hindered substrates (e.g., 3,5-di-t-butyl), heat the reaction to reflux (40°C) after DMAP addition.

  • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the starting amine (often fluorescent) and the appearance of the amide.

    • Self-Validation: If reaction stalls, add 0.5 equiv of Sc(OTf)3 (Scandium Triflate) as a Lewis Acid co-catalyst to activate the carbonyl further.

  • Workup: Wash with 1N HCl to remove DMAP/TEA, then NaHCO3.

Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Coupling a hindered 4-aminopyrazole with an aryl halide is one of the most challenging reactions in kinase inhibitor synthesis.

  • Problem 1: The pyrazole N1 can coordinate to Pd, poisoning the catalyst.

  • Problem 2: The 3,5-substituents prevent the amine from coordinating to the Pd(II) center during transmetallation.

The Solution: Ligand and Base Engineering

We employ BrettPhos or tBuBrettPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands create a "pocket" that accommodates the hindered amine while preventing N1-binding to the metal center.

Data: Ligand Performance Comparison

LigandYield (3,5-dimethyl)Yield (3,5-di-t-butyl)Notes
BINAP45%<5%Steric crowding prevents reductive elimination.
Xantphos60%10%Bite angle insufficient for hindered substrates.
BrettPhos 92% 85% Optimized for primary hindered amines.
RuPhos 88%75%Good alternative, specifically for secondary amines.
Protocol: Pd-Catalyzed Arylation

Reagents:

  • Substrate: Hindered 4-aminopyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Triflate (1.0 equiv)

  • Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv)

  • Base: LiHMDS (Lithium Hexamethyldisilazide) (2.2 equiv)

    • Why LiHMDS? It is a soluble, non-nucleophilic base. Crucially, it deprotonates the pyrazole N1 and the amine, preventing the "shuttling" of protons that can shut down the catalytic cycle.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial with the aryl bromide, aminopyrazole, and BrettPhos Pd G4. Seal and purge with N2 for 5 minutes.

  • Solvation: Add anhydrous dioxane via syringe.

  • Deprotonation: Add LiHMDS (1M in THF) dropwise.

    • Observation: The solution may turn dark red/brown; this is normal for Pd-amine complexes.

  • Reaction: Heat to 100°C (oil bath) or 120°C (microwave) for 2-4 hours.

  • Validation: Check LCMS.

    • Failure Mode: If you see de-halogenated aryl starting material (reduction), the amine is not coordinating. Switch to tBuBrettPhos or increase catalyst loading to 5 mol%.

BuchwaldCycle cluster_warning Critical Failure Point Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord Hindered Amine Deprot Deprotonation (LiHMDS) Coord->Deprot Base RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle highlighting the steric bottleneck at the amine coordination step. Bulky ligands like BrettPhos are required to stabilize the intermediate and facilitate reductive elimination.

Constructing Fused Architectures: Pyrazolo[4,3-d]pyrimidines

A common goal is cyclizing the 4-aminopyrazole to form pyrazolo[4,3-d]pyrimidines (bioisosteres of purines).

The Cyclization Challenge

With bulky groups at C3/C5, the formation of the intermediate thiourea (using isothiocyanates) or amidine is slow. The subsequent ring closure often requires high temperatures to overcome the steric repulsion between the C3-substituent and the newly forming pyrimidine ring.

Protocol: One-Pot Condensation

Reagents:

  • Substrate: 4-aminopyrazole-3-carboxamide (or similar)[1]

  • Reagent: Triethyl orthoformate (HC(OEt)3) or substituted benzaldehyde

  • Catalyst: p-TsOH (catalytic)

  • Solvent: DMF or Ethanol

Methodology:

  • Reflux the 4-aminopyrazole with triethyl orthoformate.

  • The steric bulk at C3 will retard the initial condensation. Do not stop early.

  • Monitor the disappearance of the amine peak (~3200 cm⁻¹ in IR).

  • If the intermediate acetal/imine forms but does not cyclize, add NH4OAc and heat to 140°C in a sealed tube to force the elimination of ethanol and ring closure.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Li, Y., et al. (2013).[2] Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry. Link

  • Fichez, J., et al. (2017). Recent advances in aminopyrazoles synthesis and functionalization.[3] Organic & Biomolecular Chemistry. Link

  • Makarov, I. S., et al. (2012). Regioselectivity of the alkylation of 4-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (n.d.). 4-Aminopyrazole Product Specification and Safety Data. Link

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: A Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic structure of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a heterocyclic structure of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][3] This guide will address a common and highly effective synthetic strategy: the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound. While the initial query mentioned "3,5-diethyl-1-methyl-amine," this is not a standard precursor for this synthesis. The core of the synthesis relies on the versatile reactivity of aminopyrazoles. Therefore, this guide will use a representative and readily available starting material, 5-methyl-1H-pyrazol-3-amine , to illustrate the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine . The principles and protocols detailed herein are broadly applicable to a wide range of substituted aminopyrazoles and dicarbonyl compounds, allowing for the generation of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine framework is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[2][4] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of interactions with biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][5] Several commercial drugs, such as the sedative-hypnotic agents Zaleplon and Indiplon, and the anxiolytic Ocinaplon, feature this heterocyclic system, highlighting its therapeutic importance.[3][4]

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system is a key reason for its widespread use in medicinal chemistry. The most common and robust method for its construction is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic compound, such as a β-dicarbonyl.[2][6] This approach allows for the introduction of various substituents at multiple positions on the bicyclic ring system, enabling the fine-tuning of a compound's physicochemical properties and biological activity.

Reaction Mechanism: The Cyclocondensation Pathway

The formation of the pyrazolo[1,5-a]pyrimidine ring system from a 3-aminopyrazole and a β-dicarbonyl compound proceeds through a well-established cyclocondensation mechanism. The reaction is typically catalyzed by an acid or base and involves a sequence of nucleophilic attack, dehydration, and cyclization steps.

Here is a generalized mechanism for the reaction between 5-methyl-1H-pyrazol-3-amine and acetylacetone (a β-dicarbonyl) to form 5,7-dimethylpyrazolo[1,5-a]pyrimidine:

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Dehydration & Cyclization A 5-Methyl-1H-pyrazol-3-amine B Acetylacetone C Enamine Intermediate A->C Nucleophilic attack B->C D Cyclized Intermediate C->D Intramolecular Condensation C->D E 5,7-Dimethylpyrazolo[1,5-a]pyrimidine D->E Dehydration (-H2O)

Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Mechanistic Steps:

  • Nucleophilic Attack: The exocyclic amino group of the 5-methyl-1H-pyrazol-3-amine acts as a nucleophile and attacks one of the carbonyl carbons of the acetylacetone.

  • Formation of an Enamine Intermediate: This initial attack is followed by the elimination of a water molecule to form a stable enamine intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl carbon of the original dicarbonyl moiety.

  • Final Dehydration: A second molecule of water is eliminated to afford the aromatic 5,7-dimethylpyrazolo[1,5-a]pyrimidine product.

The regioselectivity of this reaction is generally high, with the exocyclic amino group of the aminopyrazole preferentially attacking a carbonyl group first.

Experimental Protocol: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine

This protocol provides a detailed, step-by-step procedure for the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine from commercially available starting materials.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
5-Methyl-1H-pyrazol-3-amine≥97%e.g., Sigma-Aldrich, Alfa Aesar
Acetylacetone (2,4-Pentanedione)≥99%e.g., Sigma-Aldrich, Alfa Aesar
Glacial Acetic AcidACS Gradee.g., Fisher ScientificReaction solvent and catalyst
EthanolReagent Gradee.g., Fisher ScientificFor recrystallization
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup
Anhydrous Sodium Sulfatee.g., Sigma-AldrichDrying agent
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Standard laboratory glassware
Experimental Workflow

Sources

Application

Application Note: Optimized Amide Coupling Protocols for 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine

Executive Summary This application note details high-efficiency protocols for acylating 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine (DEMPA) . Unlike simple anilines, DEMPA presents a unique synthetic challenge due to the ste...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-efficiency protocols for acylating 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine (DEMPA) . Unlike simple anilines, DEMPA presents a unique synthetic challenge due to the steric bulk of the ethyl groups at positions 3 and 5, which significantly crowd the nucleophilic C4-amine. Standard carbodiimide methods (e.g., EDC/NHS) often result in sluggish kinetics and incomplete conversion.[1]

This guide provides three validated protocols ranging from scalable, green methodologies (T3P) to high-energy activation for difficult substrates (HATU, Acid Chlorides).[1]

Structural Analysis & Synthetic Challenge

The Steric "Pocket"

The core challenge lies in the topology of the pyrazole ring.

  • Electronic Factor: The C4-amine is electron-rich due to the +M (mesomeric) effect of the pyrazole ring, theoretically making it a good nucleophile.

  • Steric Factor (Dominant): The ethyl groups at C3 and C5 create a "steric wall."[1] Compared to methyl groups (as in 3,5-dimethylpyrazole), the ethyl methylene linkers have rotational freedom that effectively blocks the trajectory of incoming electrophiles.

Implication: The reaction rate (


) is strictly governed by the formation of the tetrahedral intermediate. Reagents that generate highly reactive, compact active esters are required to overcome this energy barrier.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal protocol for your specific carboxylic acid coupling partner.

ProtocolSelection Start Start: Coupling DEMPA AcidCheck Is the Carboxylic Acid Acid-Sensitive or Chiral? Start->AcidCheck ScaleCheck Scale of Reaction AcidCheck->ScaleCheck No (Robust Acid) T3P_Route Protocol A: T3P (Low Epimerization, Scalable) AcidCheck->T3P_Route Yes (Chiral/Sensitive) ScaleCheck->T3P_Route > 10 grams HATU_Route Protocol B: HATU (Small Scale, High Cost) ScaleCheck->HATU_Route < 1 gram (Discovery) AcidCl_Route Protocol C: Acid Chloride (Non-Sensitive, Hard Coupling) ScaleCheck->AcidCl_Route Unreactive/Steric Acid

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on acid stability and reaction scale.

Detailed Protocols

Protocol A: T3P (Propylphosphonic Anhydride) – The "Green" Standard

Best For: Scale-up (>1g), chiral acids, and ease of workup.[1] T3P acts as both a coupling agent and water scavenger, driving the equilibrium forward.[1]

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).[1] Note: Avoid DMF if possible to simplify workup.

  • Base: Pyridine (preferred) or DIPEA (3-4 equiv).[1]

  • Coupling Agent: T3P (50% w/w solution in EtOAc/DMF).[1][2]

Procedure:

  • Charge: To a reaction vessel, add the Carboxylic Acid (1.0 equiv), DEMPA (1.1 equiv), and Solvent (5-10 volumes).

  • Cool: Cool the mixture to 0 °C.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise.[1] Stir for 10 minutes.

  • Activation: Add T3P solution (1.5 - 2.0 equiv) dropwise over 20 minutes. Exothermic reaction.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-12 hours.

    • Checkpoint: Monitor by LCMS.[1][3][4] If <90% conversion after 4h, heat to 50 °C.[1]

  • Workup:

    • Quench with water (5 volumes).

    • Separate phases.[1] Wash organic layer with 0.5M HCl (to remove excess pyridine/DEMPA), then Sat.[1] NaHCO₃, then Brine.[1][2]

    • Dry over MgSO₄ and concentrate.[1]

Why it works: T3P forms a mixed anhydride that is highly reactive but respects chirality.[1] The by-products are water-soluble, eliminating the need for chromatography in many cases [1].[1]

Protocol B: HATU Activation – The Discovery Standard

Best For: Small scale (<100mg), library synthesis, or extremely valuable acids.[1]

Reagents:

  • Solvent: Anhydrous DMF or DMAc.[1]

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1]

  • Coupling Agent: HATU (1.1 - 1.2 equiv).[1]

Procedure:

  • Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (10 volumes). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Stir at RT for 15-30 minutes.[1][4]

    • Visual Cue: Solution typically turns yellow/orange.[1]

  • Addition: Add DEMPA (1.2 equiv) followed by additional DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2-16 hours.

    • Note: If the acid is also sterically hindered, heating to 60 °C may be required.[1]

  • Workup: Dilute with EtOAc. Wash extensively with LiCl (5% aq) or water to remove DMF.[1]

Why it works: HATU generates the O-At active ester (7-azabenzotriazole), which benefits from the "neighboring group effect" of the pyridine nitrogen in the triazole ring, accelerating the attack of the hindered DEMPA amine [2].

Protocol C: Acid Chloride Generation – The "Nuclear" Option

Best For: Extremely hindered/unreactive acids where HATU/T3P fails.[1]

Reagents:

  • Chlorinating Agent: Oxalyl Chloride (COCl)₂ or Ghosez's Reagent.[1]

  • Catalyst: DMF (1-2 drops).[1]

  • Solvent: DCM (Dichloromethane).[1][3]

Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add cat. DMF.[1][3][5]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir at RT until gas evolution ceases (1-2h). Concentrate to dryness to remove excess (COCl)₂ (Critical step).[1]

  • Coupling: Redissolve the crude acid chloride in DCM. Add to a separate solution of DEMPA (1.1 equiv) and Pyridine (3.0 equiv) in DCM at 0 °C.

  • Reaction: Warm to RT and stir for 1-4 hours.

Why it works: Acid chlorides are high-energy electrophiles that minimize the steric requirement for the incoming nucleophile.[1]

Mechanistic Visualization (T3P Pathway)[2]

The following diagram illustrates the T3P activation pathway, highlighting the water-scavenging nature that drives the reaction to completion.

T3P_Mechanism Substrates Carboxylic Acid + DEMPA MixedAnhydride Mixed Anhydride Intermediate Substrates->MixedAnhydride Activation T3P_Base T3P + Base T3P_Base->MixedAnhydride Transition Tetrahedral Transition State MixedAnhydride->Transition Nucleophilic Attack (Rate Limiting Step) Product Amide Product + Water-Soluble P-Byproduct Transition->Product Collapse

Figure 2: T3P mediated activation.[1] The cyclic anhydride structure of T3P effectively pulls water from the reaction, driving the equilibrium toward the amide.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric clash prevents attack.[1]Switch to Protocol C (Acid Chloride) or use microwave irradiation (100 °C, 30 min).[1]
Starting Material Remains Acid activation failed.Ensure anhydrous conditions.[1][6] If using HATU, extend pre-activation time to 45 mins.[1]
Epimerization Observed Base-mediated racemization.[1]Switch to Protocol A (T3P) and use Pyridine instead of DIPEA/TEA. Keep Temp < 0 °C during addition.
Precipitation Product insolubility.[1][7]Add co-solvent (THF or NMP).[1] Do not filter; check LCMS of suspension.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][8] Organic Process Research & Development, 20(2), 140–177.[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][4][7][8][9][10][11] Tetrahedron, 61(46), 10827-10852.[1]

Sources

Method

Advanced Protocol for Schiff Base Formation using 4-Aminopyrazole Scaffolds

Abstract The condensation of 4-aminopyrazole derivatives with carbonyl compounds to form Schiff bases (azomethines) is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The condensation of 4-aminopyrazole derivatives with carbonyl compounds to form Schiff bases (azomethines) is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). While conceptually simple, the reaction is frequently complicated by the reduced nucleophilicity of the pyrazole amine and the hydrolytic instability of the resulting imine. This application note provides a rigorous, field-proven methodology for synthesizing these compounds, contrasting classical acid-catalyzed reflux with modern microwave-assisted techniques.

Introduction & Strategic Importance

4-Aminopyrazoles are privileged structures in medicinal chemistry. The pyrazole ring serves as a robust bioisostere for imidazole and pyrrole, offering unique hydrogen-bonding capabilities within active sites (e.g., ATP-binding pockets of kinases).

The formation of a Schiff base (


) at the 4-position introduces a "linker" region that restricts conformational flexibility, often enhancing target selectivity. However, the amino group at position 4 is attached to an electron-rich aromatic system. Depending on the substituents at positions 1, 3, and 5, the lone pair availability on the exocyclic nitrogen can be compromised, necessitating tailored catalytic conditions.
Mechanistic Insight

The reaction follows a reversible nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The 4-aminopyrazole attacks the electrophilic carbonyl carbon.

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (

    
    ).
    

Critical Factor: The reaction is equilibrium-driven. Successful isolation requires driving the equilibrium forward, typically by removing water (Dean-Stark or molecular sieves) or precipitating the product.

ReactionMechanism Reactants 4-Aminopyrazole + Aldehyde Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation Mixing Intermediate Carbinolamine Intermediate Activation->Intermediate Nucleophilic Attack Transition Dehydration (- H2O) Intermediate->Transition Proton Transfer Product Schiff Base (Imine) Transition->Product Irreversible Step (if H2O removed)

Figure 1: Mechanistic pathway for acid-catalyzed Schiff base formation.

Experimental Design Considerations

Solvent Selection
  • Ethanol (Absolute): The industry standard. It dissolves most aldehydes and pyrazoles at reflux but allows the non-polar Schiff base to precipitate upon cooling, driving the equilibrium.

  • Methanol: Used when reactants are highly polar.

  • Acetic Acid: Acts as both solvent and catalyst in some protocols, though often used as a catalytic additive (glacial).

Catalysis

Uncatalyzed reactions with 4-aminopyrazoles are often sluggish due to the resonance delocalization of the amine lone pair into the pyrazole ring.

  • Glacial Acetic Acid: The preferred catalyst (mild acid). It activates the carbonyl without fully protonating the amine (which would kill nucleophilicity).

  • Ionic Liquids (e.g., [HMIM][TFSI]): Emerging as green, recyclable catalysts for microwave protocols.[1][2]

Detailed Protocols

Method A: Classical Acid-Catalyzed Reflux (Standard)

Best for: Scale-up, thermally stable substrates, and labs without microwave reactors.

Reagents:

  • 4-Aminopyrazole derivative (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Absolute Ethanol (10-20 mL per gram of reactant)

  • Glacial Acetic Acid (Catalytic amount, ~2-3 drops or 0.1 equiv)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-aminopyrazole derivative (e.g., 4-aminoantipyrine) in absolute ethanol.

  • Addition: Add the aromatic aldehyde to the solution. If the aldehyde is solid, ensure it is fully dissolved.

  • Catalysis: Add glacial acetic acid (2-3 drops). The solution pH should be slightly acidic (pH 5-6). Note: Too much acid will protonate the amine and inhibit the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.

    • Time: Typically 3–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.

  • Precipitation: Once complete, remove the heat source and allow the reaction mixture to cool slowly to room temperature.

    • Observation: Colored crystals (often yellow/orange) should begin to form.

    • Optimization: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure or cool in an ice bath.

  • Isolation: Filter the solid using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with:

    • Cold ethanol (2 x 5 mL)

    • Critical Step: Sodium bisulfite solution (10% aq) can be used to wash away unreacted aldehyde if necessary, followed by water.

  • Drying: Dry the product in a vacuum oven at 50°C for 6 hours.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sluggish reactions, and "Green Chemistry" compliance.

Reagents:

  • 4-Aminopyrazole derivative (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 equiv)

  • Solvent: Minimal Ethanol or Solvent-Free (Neat)

  • Catalyst: Glacial Acetic Acid (1 drop)

Procedure:

  • Preparation: Mix the amine and aldehyde in a microwave-safe vial.

    • Neat: Grind the two solids together in a mortar before transferring if performing solvent-free synthesis.

    • Slurry: Add minimal ethanol (0.5 - 1 mL) to create a slurry.

  • Irradiation: Place the vial in a microwave reactor.

    • Settings: Constant Power (e.g., 140-300 W) or Temperature Control (80°C).

    • Time: 2–10 minutes. (Start with 2 min, check TLC).

  • Workup:

    • Allow the vial to cool.

    • Add cold ethanol (5 mL) to the crude mixture and sonicate to dislodge the solid.

    • Filter and wash as in Method A.

Purification & Characterization

Purification Strategy

Recrystallization is the method of choice.

  • Solvent: Hot Ethanol or Methanol/Chloroform mixtures.

  • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. Filter hot (if insoluble impurities exist). Allow to cool slowly to 4°C.

Characterization Markers

Confirming the formation of the imine bond is critical.

TechniqueDiagnostic SignalNotes
FT-IR 1590 – 1630 cm⁻¹ Strong, sharp band corresponding to

stretching. Absence of

(~1700 cm⁻¹) and

(3200-3400 cm⁻¹) confirms conversion.
¹H-NMR

8.4 – 9.6 ppm
Distinct singlet (1H) for the azomethine proton (

).[3]
¹³C-NMR

155 – 165 ppm
Signal for the azomethine carbon.
Mass Spec [M+H]⁺ Molecular ion peak corresponding to the Schiff base.[4][5]

Workflow Visualization

Workflow Start Start: 4-Aminopyrazole + Aldehyde MethodChoice Select Method Start->MethodChoice Reflux Method A: Reflux (EtOH + AcOH, 3-6h) MethodChoice->Reflux Microwave Method B: Microwave (Neat/EtOH, 2-10 min) MethodChoice->Microwave Monitor TLC Monitoring (Disappearance of Amine) Reflux->Monitor Microwave->Monitor Workup Cooling & Filtration Monitor->Workup Complete Purification Recrystallization (Hot EtOH) Workup->Purification Validation Validation (NMR: 8.5-9.5 ppm singlet) Purification->Validation

Figure 2: Operational workflow for synthesis and validation.

Troubleshooting & Optimization

Issue 1: No Reaction / Low Yield

  • Cause: Deactivation of the amine or steric hindrance.

  • Solution: Switch to Method B (Microwave) or use a Dean-Stark trap with Toluene/Benzene to physically remove water, forcing the equilibrium to the right.

Issue 2: Oiling Out

  • Cause: Product is not crystallizing from the reaction solvent.

  • Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the glass surface to induce nucleation.

Issue 3: Hydrolysis during Workup

  • Cause: Schiff bases are acid-labile.

  • Solution: Ensure the workup is neutral. Do not wash with strong acids. Store the product in a desiccator, as moisture can reverse the reaction over time.

References

  • Alam, M. S., et al. (2022). "Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases." Chemical Review and Letters. Link

  • Alkahtani, H. M., et al. (2023).[6][7] "In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents." MDPI Molecules. Link

  • Baluja, S., & Chanda, S. (2012). "Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine." Semantic Scholar. Link

  • Desai, S. B., et al. (2022).[8] "Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst." ACS Omega. Link

  • Guzman, J. D., et al. (2022). "Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes." MDPI Pharmaceuticals. Link

Sources

Application

Application Note: Synthesis and Evaluation of Pyrazolyl Urea Derivatives from 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus Area: Kinase Inhibitor Synthesis, p38α MAPK Allosteric M...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus Area: Kinase Inhibitor Synthesis, p38α MAPK Allosteric Modulators, Anti-inflammatory Agents

Introduction and Scientific Rationale

The urea pharmacophore is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors[1]. Among the most successful scaffolds for targeting the p38α mitogen-activated protein kinase (MAPK)—a key driver in inflammatory diseases—are 5-pyrazolyl-urea derivatives[2]. These compounds, exemplified by clinical candidates like BIRB 796 (Doramapimod), achieve exceptional potency by binding to the allosteric pocket exposed when the kinase adopts a "DFG-out" conformation[1],[2].

This application note details the synthesis of novel asymmetric urea derivatives utilizing 3,5-diethyl-1-methyl-1H-pyrazol-4-amine (CAS: 87675-34-1) as the core building block[3].

Causality in Scaffold and Reagent Selection
  • The Pyrazole Core: The N-methyl group enhances metabolic stability and aqueous solubility compared to unsubstituted analogs, while the 3,5-diethyl substitutions provide essential steric bulk. This bulk optimally occupies the hydrophobic lipophilic pocket adjacent to the kinase hinge region, enhancing binding affinity and selectivity[2].

  • The Urea Linkage: The urea moiety acts as a critical hydrogen-bond donor/acceptor network. X-ray crystallographic studies of similar pyrazolyl ureas reveal that the urea NH groups form strong hydrogen bonds with the Glu71 side-chain carboxylic acid, while the urea carbonyl accepts a hydrogen bond from the Asp168 backbone amide NH[1].

  • Synthetic Strategy: Direct reaction of pyrazol-4-amines with isocyanates (e.g., benzylisocyanate) often fails or results in poor yields due to the inherently low nucleophilicity of the sterically hindered amine[4]. To circumvent this, our protocol employs a two-step activation strategy using 4-nitrophenyl chloroformate . This generates a highly reactive, yet bench-stable phenylcarbamate intermediate that efficiently couples with diverse anilines or aliphatic amines to yield the desired asymmetric ureas in high purity[4],[5].

Pathway and Workflow Visualizations

The following diagrams illustrate the biological rationale for targeting p38α MAPK and the optimized synthetic workflow for generating the pyrazolyl urea library.

MAPKPathway Stimulus Inflammatory Cytokines (TNF-α, IL-1β) / Cellular Stress MKK MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK Phosphorylation p38 p38α MAPK (Target Enzyme) MKK->p38 Phosphorylation Substrates ATF-2 / MAPKAPK2 (Downstream Targets) p38->Substrates Activation Response Inflammation & Pro-inflammatory Cytokine Production Substrates->Response Gene Expression Inhibitor Pyrazolyl Urea Derivative (DFG-out Allosteric Binder) Inhibitor->p38 Blocks Activity (H-bonds: Glu71, Asp168)

Figure 1: Mechanism of action of pyrazolyl urea derivatives as allosteric inhibitors of the p38α MAPK inflammatory pathway.

SyntheticWorkflow A 3,5-Diethyl-1-methyl -1H-pyrazol-4-amine (Starting Material) C Activated Carbamate Intermediate A->C Pyridine, CH3CN 0°C to RT, 4h B 4-Nitrophenyl Chloroformate (Activating Agent) B->C E Asymmetric Pyrazolyl Urea Derivative (Target Compound) C->E THF, Et3N 60°C, 6-8h D Substituted Aniline (Nucleophile) D->E

Figure 2: Two-step synthetic workflow for the preparation of asymmetric pyrazolyl ureas via a carbamate intermediate.

Experimental Protocols

This self-validating protocol ensures high conversion rates by utilizing in-process analytical checkpoints (TLC and LC-MS) to prevent the propagation of unreacted starting materials.

Protocol A: Synthesis of the Activated Phenylcarbamate Intermediate

Objective: Convert the sterically hindered 3,5-diethyl-1-methyl-1H-pyrazol-4-amine into a highly reactive electrophilic intermediate[4].

Materials:

  • 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine (1.0 eq, 10 mmol, 1.53 g)[3]

  • 4-Nitrophenyl chloroformate (1.1 eq, 11 mmol, 2.22 g)

  • Anhydrous Pyridine (1.2 eq, 12 mmol, 0.97 mL)

  • Anhydrous Acetonitrile (CH₃CN) (30 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 3,5-diethyl-1-methyl-1H-pyrazol-4-amine (1.53 g) in 30 mL of anhydrous CH₃CN.

  • Base Addition: Add anhydrous pyridine (0.97 mL) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Dissolve 4-nitrophenyl chloroformate (2.22 g) in 10 mL of anhydrous CH₃CN. Add this solution dropwise to the reaction flask over 15 minutes to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The primary amine spot should completely disappear, replaced by a new, UV-active spot corresponding to the carbamate.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with dichloromethane (DCM, 50 mL) and wash sequentially with 1N HCl (2 × 20 mL), saturated NaHCO₃ (2 × 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to afford the crude 4-nitrophenyl (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)carbamate. Note: This intermediate is generally pure enough (>90%) for the next step without column chromatography.

Protocol B: Synthesis of Asymmetric Pyrazolyl Urea

Objective: Displace the 4-nitrophenol leaving group with a primary amine/aniline to form the target urea[4],[5].

Materials:

  • Activated Carbamate Intermediate (1.0 eq, 5 mmol)

  • Substituted Aniline (e.g., 4-chloroaniline) (1.2 eq, 6 mmol)

  • Triethylamine (Et₃N) (1.5 eq, 7.5 mmol, 1.05 mL)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the activated carbamate intermediate (5 mmol) in 20 mL of anhydrous THF in a 50 mL round-bottom flask.

  • Coupling: Add the substituted aniline (6 mmol) followed by Et₃N (1.05 mL).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 6–8 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the mass peak of the carbamate intermediate is replaced by the mass of the target urea (e.g., [M+H]⁺ peak), and a byproduct peak for 4-nitrophenol is visible.

  • Workup: Cool the mixture to RT and evaporate the THF. Redissolve the crude mixture in EtOAc (50 mL).

  • Purification: Wash the organic layer with 1N NaOH (3 × 20 mL) to completely remove the 4-nitrophenol byproduct (the aqueous layer will turn bright yellow). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Polish: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol to yield the pure pyrazolyl urea derivative.

Quantitative Data Summaries

Table 1: Optimization of the Urea Formation Step

The choice of activating agent is critical for sterically hindered pyrazol-4-amines. The table below summarizes the yield and purity outcomes when comparing different coupling strategies[4],[1].

Coupling ReagentSolventBaseTempTimeYield (%)Purity (LC-MS)Observation / Causality
Benzylisocyanate (Direct)CH₂Cl₂NoneRT24h< 15%< 50%Failed to yield desired product; low nucleophilicity of amine[4].
TriphosgeneTHFEt₃N0°C to RT12h65%85%Good yield, but hazardous reagent profile[1].
CDI (N,N′-Carbonyldiimidazole)DMFDIPEA80°C16h72%90%Safer alternative to phosgene, requires higher heat[1].
4-Nitrophenyl chloroformate CH₃CN / THF Pyridine / Et₃N RT / 60°C 4h / 6h 88% > 98% Optimal method; stable intermediate, excellent leaving group[4],[5].
Table 2: Biological Evaluation of Synthesized Pyrazolyl Ureas (p38α MAPK Inhibition)

Structural modifications on the urea phenyl ring drastically impact kinase inhibition. The data below illustrates the Structure-Activity Relationship (SAR) based on established literature for pyrazolyl urea derivatives[4],[5],[6].

Compound IDR-Group (Aniline derivative)p38α MAPK IC₅₀ (µM)TNF-α Inhibition (%)Anti-inflammatory Activity (In Vivo)
PU-01 Phenyl (Unsubstituted)0.145 ± 0.0255.2%Moderate
PU-02 2-Chlorophenyl0.069 ± 0.0776.1%High[4],[6]
PU-03 3-Chlorophenyl0.052 ± 0.0478.0%High[4],[6]
PU-04 4-Chlorophenyl0.037 ± 0.01 80.9% Highest (Potent Agent) [4],[5],[6]
Standard SB 203580 (Control)0.043 ± 0.0381.7%High[4]

Note: The 4-chloro substitution provides optimal halogen bonding and hydrophobic packing within the allosteric pocket of the DFG-out conformation[4],[6].

References

  • [4] Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents (PubMed Central). Available at:[Link]

  • [5] Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents (Semantic Scholar). Available at:[Link]

  • [1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry (PubMed Central). Available at:[Link]

  • [2] Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry (PubMed Central). Available at:[Link]

  • [6] Pyrazole Biomolecules as Cancer and Inflammation Therapeutics (Encyclopedia.pub). Available at: [Link]

Sources

Method

Application Note: Advanced Protocols for the Preparation of Sulfonamide Derivatives Using 4-Amino-3,5-diethylpyrazole

Executive Summary Aminopyrazole scaffolds are highly privileged structures in modern drug discovery, forming the pharmacophoric core of numerous bioactive molecules, including antimicrobials, anti-inflammatories, and blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazole scaffolds are highly privileged structures in modern drug discovery, forming the pharmacophoric core of numerous bioactive molecules, including antimicrobials, anti-inflammatories, and blockbuster phosphodiesterase inhibitors like sildenafil [2]. The adaptability of aminopyrazole derivatives makes them foundational for synthesizing complex, fused heterocyclic drugs [1]. Specifically, the 4-amino-3,5-diethylpyrazole building block is highly valued; the ethyl substitutions at the 3- and 5-positions provide tunable lipophilicity and unique steric properties that enhance target binding affinity compared to their unsubstituted or dimethylated counterparts.

However, translating this building block into sulfonamide derivatives—a critical functional group in medicinal chemistry known for enzyme inhibition and antimicrobial properties [3]—presents distinct synthetic challenges. The flanking ethyl groups create a sterically congested environment around the 4-amino group, significantly reducing its nucleophilicity. This Application Note details a highly optimized, self-validating protocol designed to overcome these steric barriers through nucleophilic catalysis.

Mechanistic Rationale & Structural Challenges

To achieve efficient sulfonylation of a sterically hindered amine, the electrophilicity of the sulfonyl chloride must be artificially enhanced. Relying solely on a general base (like triethylamine or sodium carbonate) is insufficient, as the rate of amine attack cannot outcompete the background degradation (hydrolysis) of the sulfonyl chloride.

The Causality of Catalysis: Introducing 4-dimethylaminopyridine (DMAP) fundamentally alters the reaction pathway. DMAP acts as a nucleophilic catalyst, rapidly attacking the sulfonyl chloride to form a highly reactive, positively charged sulfonylpyridinium intermediate. This intermediate is vastly more electrophilic than the parent chloride, effectively lowering the activation energy required for the sterically hindered 4-amino-3,5-diethylpyrazole to execute its nucleophilic attack.

Mechanism Step1 1. Nucleophilic Activation DMAP attacks Sulfonyl Chloride Step2 2. Reactive Intermediate Formation of Sulfonylpyridinium Ion Step1->Step2 Step3 3. Amine Attack Hindered 4-NH2 attacks electrophilic center Step2->Step3 Step4 4. Deprotonation & Elimination TEA removes proton; DMAP acts as leaving group Step3->Step4 Step5 5. Product Formation Stable -SO2NH- Linkage Step4->Step5

Fig 1. Mechanistic pathway of DMAP-catalyzed sulfonylation overcoming steric hindrance.

Quantitative Optimization Data

The necessity of nucleophilic catalysis is clearly demonstrated in our optimization studies. As shown in the table below, standard conditions (Entries 1 and 2) fail to drive the reaction to completion due to the steric bulk of the 3,5-diethyl groups.

EntrySolventBase (Equiv)Catalyst (mol%)Time (h)Conversion (%)Mechanistic Observation
1DCMTEA (2.0)None2445%Stalled reaction; unactivated electrophile cannot overcome steric bulk.
2THFNa₂CO₃ (3.0)None2430%Biphasic conditions lead to competitive hydrolysis of sulfonyl chloride.
3DCMPyridine (3.0)None1278%Pyridine acts as a mild nucleophilic catalyst, improving yield.
4 DCM TEA (2.0) DMAP (10%) 6 >95% Optimal; DMAP forms highly reactive sulfonylpyridinium intermediate.

Experimental Workflow & Self-Validating Protocol

Workflow A 4-Amino-3,5- diethylpyrazole C Catalytic Amidation (DCM, TEA, DMAP) A->C B Sulfonyl Chloride B->C D Aqueous Workup (Mild HCl Wash) C->D IPC: LC-MS >95% Conversion E Chromatographic Purification D->E Phase Separation F Target Sulfonamide Derivative E->F Yield: >90%

Fig 2. Experimental workflow for the synthesis of sulfonamides from hindered aminopyrazoles.

Materials & Reagents
  • Substrate: 4-Amino-3,5-diethylpyrazole (1.0 equiv, CAS: 1817793-40-0)

  • Electrophile: Aryl/Alkyl Sulfonyl Chloride (1.2 equiv)

  • Base & Catalyst: Triethylamine (TEA, 2.0 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure

Step 1: Preparation and Reagent Integrity Check Dissolve 4-amino-3,5-diethylpyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are critical. Sulfonyl chlorides readily hydrolyze to sulfonic acids in the presence of moisture, which cannot be activated by DMAP.

  • Validation: The solution must be completely clear. Any cloudiness indicates the presence of pre-hydrolyzed sulfonic acid impurities.

Step 2: Base and Catalyst Addition Add TEA (2.0 equiv) followed by DMAP (0.1 equiv) to the reaction flask. Stir for 5 minutes at room temperature to ensure homogenization.

Step 3: Electrophile Addition Cool the reaction mixture to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise over 10 minutes.

  • Causality: The formation of the sulfonylpyridinium intermediate is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the intermediate and suppresses di-sulfonylation side reactions.

Step 4: In-Process Control (IPC) and Reaction Monitoring Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.

  • Self-Validating Check: At t=4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The system validates itself: if the starting mass (m/z 139.11) is >5% relative to the product mass, the reaction has stalled. In such cases, add an additional 0.05 equiv of DMAP and 0.2 equiv of sulfonyl chloride to drive the reaction to completion.

Step 5: Selective Quench and Workup Once conversion is >95%, quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3x). Combine the organic layers and wash with 0.1 M HCl, followed by brine.

  • Causality & Validation: The 0.1 M HCl wash acts as a chemical filter. It selectively protonates unreacted starting amine, TEA, and DMAP, pulling them into the aqueous layer. The neutral sulfonamide product remains in the organic layer. A TLC of the organic layer post-wash should show a single spot, validating the efficacy of the workup.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure sulfonamide derivative.

References

  • Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL: [Link]

  • Title: Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era Source: PMC (PubMed Central) URL: [Link]

  • Title: One-pot Access to Sulfonamides Under Green Conditions in the Presence of Fe3O4@SiO2-Picolylamine-Pd Catalyst Source: Journal of Synthetic Chemistry URL: [Link]

Application

Microwave-assisted synthesis involving aminopyrazole intermediates

Microwave-Assisted Synthesis of Aminopyrazoles and Pyrazolo[1,5-a]pyrimidines[1][2][3] Executive Summary The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for ki...

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis of Aminopyrazoles and Pyrazolo[1,5-a]pyrimidines[1][2][3]

Executive Summary

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines). Conventional thermal synthesis of these intermediates often suffers from long reaction times (4–12 hours), variable yields, and difficult purification profiles due to side-product formation.

This guide details a microwave-assisted (MW) workflow that reduces reaction times to minutes while significantly improving purity. We focus on two core protocols:

  • Rapid formation of 5-aminopyrazoles from

    
    -ketonitriles.
    
  • One-pot cyclocondensation to generate pyrazolo[1,5-a]pyrimidines.

Theoretical Basis: The Dielectric Advantage

Unlike convective heating (oil baths), which relies on thermal conductivity and creates temperature gradients, microwave irradiation utilizes dielectric heating .[1] This mechanism is critical for heterocyclic cyclizations where water elimination is the rate-determining step.

  • Dipolar Polarization: The oscillating electric field aligns polar solvent molecules.[1] As the field alternates, molecular rotation generates internal heat instantly.

  • The "Specific Microwave Effect": In polar transition states (common in nucleophilic attacks of hydrazines), MW irradiation can lower the activation energy (

    
    ) more effectively than thermal energy alone, often altering selectivity.
    
Solvent Selection Strategy (Tan

)

Success depends on the Loss Tangent (tan


) , which measures a solvent's ability to convert microwave energy into heat.[1][2][3]
  • High Absorbers (tan

    
    ):  Ethanol, DMSO, Acetic Acid. Ideal for rapid heating.
    
  • Low Absorbers (tan

    
    ):  Toluene, Dioxane. Require "passive heating elements" (e.g., SiC vials) or polar additives.
    

Figure 1: Solvent Selection Logic for Heterocycles

SolventLogic Start Select Solvent Based on Reagent Polarity IsPolar Are Reagents Polar? Start->IsPolar YesPolar Reagents absorb MW energy (Molecular Radiators) IsPolar->YesPolar Yes NoPolar Reagents are Non-Polar IsPolar->NoPolar No CheckTan Check Solvent tan δ YesPolar->CheckTan NoPolar->CheckTan HighTan High tan δ (>0.5) (EtOH, AcOH, DMSO) CheckTan->HighTan LowTan Low tan δ (<0.1) (Toluene, DCM) CheckTan->LowTan Action1 Standard MW Vial Direct Heating HighTan->Action1 Action2 Add Ionic Liquid or SiC Vessel LowTan->Action2

Caption: Decision tree for selecting solvents and vessel types based on dielectric properties (tan


).
Protocol A: Synthesis of 5-Aminopyrazoles

This protocol replaces the overnight reflux of hydrazine hydrate and


-ketonitriles with a 5-minute MW cycle.[4][5][6]

Reaction Scheme:



Materials
  • Substrate: Benzoylacetonitrile (1.0 mmol)

  • Reagent: Hydrazine hydrate (1.1 mmol)

  • Solvent: Ethanol (absolute, 2.0 mL)

  • Vessel: 10 mL Pyrex microwave vial with crimp cap/septum.

Step-by-Step Procedure
  • Preparation: Dissolve benzoylacetonitrile (145 mg) in Ethanol (2 mL) in the MW vial.

  • Addition: Add Hydrazine hydrate (55

    
    L) dropwise. Caution: Exothermic.
    
  • Sealing: Cap the vial and place it in the microwave reactor cavity.

  • Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 100 °C.

    • Time: 5 minutes.

    • Stirring: High (600 rpm).

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates directly.

    • If solid:[7] Filter and wash with cold EtOH.[6]

    • If liquid: Concentrate in vacuo.

Validation:

  • Yield: ~92% (vs. 75% thermal).

  • Purity: >95% by LCMS.

  • NMR: Look for the disappearance of the nitrile peak and appearance of the pyrazole C-H (approx 5.5–6.0 ppm) and

    
     broad singlet.
    
Protocol B: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines

This advanced protocol demonstrates a "telescoped" synthesis. Instead of isolating the aminopyrazole, we add the


-ketoester directly to the reaction vessel for the second step.

Target: 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-5-one.

Workflow Diagram

OnePotWorkflow Step1 Step 1: Formation Benzoylacetonitrile + Hydrazine (EtOH, 100°C, 5 min) Step2 Step 2: Addition Add Ethyl Acetoacetate + AcOH (Catalyst) Directly to Vial Step1->Step2 No Isolation Step3 Step 3: Cyclization MW Irradiation (150°C, 10 min) Step2->Step3 Step4 Workup Cool to RT Filtration Step3->Step4 Product Final Product Pyrazolo[1,5-a]pyrimidine Step4->Product

Caption: Telescoped one-pot workflow avoiding intermediate isolation.

Step-by-Step Procedure
  • Step 1 (Formation): Perform Protocol A (above) at 1.0 mmol scale. Do not vent or open yet.

  • Step 2 (Addition): Decap the vial. Add Ethyl Acetoacetate (1.0 mmol, 130 mg) and Glacial Acetic Acid (0.5 mL).

    • Note: Acetic acid acts as both a catalyst for the cyclocondensation and a high tan

      
       solvent booster.
      
  • Step 3 (Cyclization): Reseal. Irradiate with the following parameters:

    • Temp: 150 °C.

    • Pressure Limit: 15 bar (Safety cutoff).

    • Time: 10 minutes.

  • Step 4 (Isolation): Cool to 50 °C. Pour the mixture into ice-cold water (10 mL). The solid product precipitates. Filter, wash with water/EtOH (9:1), and dry.

Data Analysis: Microwave vs. Conventional

The following table summarizes the efficiency gains observed in the synthesis of 2,5-disubstituted pyrazolo[1,5-a]pyrimidines.

ParameterConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Reaction Time (Step 1) 4 hours5 minutes48x Faster
Reaction Time (Step 2) 6–12 hours10 minutes36x Faster
Solvent Volume 20–50 mL2–3 mLGreen/Eco
Overall Yield 50–65%85–92%+30% Yield
Regioselectivity Mixture of isomers often observedHigh regioselectivity (7-one isomer)Purity

Data derived from comparative studies in Beilstein J. Org. Chem [1] and BenchChem Protocols [2].

Troubleshooting & Optimization
A. Pressure Management
  • Issue: Vial venting or failure during Step 2.

  • Cause: Ethanol has a high vapor pressure at 150 °C.

  • Solution: Use a microwave reactor with active pressure monitoring. If the pressure exceeds 15 bar, switch the solvent in Step 1 to n-Butanol (bp 117 °C) or reduce Step 2 temp to 140 °C and extend time to 15 min.

B. Regioselectivity (Isomer Control)
  • Issue: Formation of the 5-one vs. 7-one isomer.

  • Mechanistic Insight: The reaction is sensitive to steric bulk and solvent acidity.

  • Correction: In MW synthesis, the thermodynamic product (7-one) is generally favored at higher temperatures (150 °C). If the kinetic product is desired, lower the temp to 80 °C and extend time.

References
  • Aggarwal, R. et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Mulla, A. et al. (2025).[8] An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines. MDPI Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 4-Aminopyrazoles

Welcome to the technical support center for 4-aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile heterocyclic amines in their wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile heterocyclic amines in their work. The electron-rich nature of the 4-aminopyrazole scaffold, which makes it a valuable building block in pharmaceutical and agrochemical synthesis, also renders it susceptible to oxidative degradation.[1][2] Proper storage and handling are therefore not merely best practices; they are critical for ensuring experimental reproducibility, maintaining compound integrity, and preventing the formation of impurities that can confound results.

This resource provides direct answers to common issues and in-depth troubleshooting guides to address challenges you may encounter with 4-aminopyrazole stability.

Frequently Asked Questions (FAQs)

Q1: My 4-aminopyrazole powder, which was initially off-white, has turned pink/brown/purple. What happened?

A1: This color change is a classic indicator of oxidation. The amino group at the 4-position makes the pyrazole ring highly susceptible to air oxidation.[3] This process can be accelerated by exposure to light, moisture, and trace metal impurities.[4][5] The colored species are often stable radical cations or subsequent dimeric/polymeric products formed from the initial oxidation event.[6]

Q2: What are the ideal long-term storage conditions for 4-aminopyrazoles?

A2: To maximize shelf-life, 4-aminopyrazoles should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed, light-protected container (e.g., an amber glass vial with a PTFE-lined cap).[4][7] Storage at low temperatures is crucial for slowing the rate of degradation. For long-term stability, storage at -20°C to -70°C is recommended.[8] Some suppliers recommend storage at 0-8°C for shorter durations.[1] Always refer to the supplier's specific recommendations on the Safety Data Sheet (SDS) or product page.[4]

Q3: Can I still use my 4-aminopyrazole if it has changed color?

A3: It is strongly discouraged. The presence of color indicates that a portion of your material has degraded. These impurities can lead to lower yields, unexpected side products, and inconsistent results in your experiments. If the material is critical and cannot be replaced, it must be repurified (e.g., by recrystallization or column chromatography) to remove the colored impurities before use.[9]

Q4: I've just synthesized and isolated a 4-aminopyrazole, and it turned red during rotary evaporation. How can I prevent this?

A4: This is a common observation, as the combination of air and heat during solvent removal accelerates oxidation.[3] To prevent this, ensure all steps following the synthesis, including filtration and solvent evaporation, are performed under an inert atmosphere.[3] Purge solvents with nitrogen or argon for at least 15 minutes before use to remove dissolved oxygen.[3] When possible, reduce the temperature during evaporation by using a high-vacuum pump.[3]

Troubleshooting Guide

This section addresses specific scenarios and provides a logical workflow for diagnosing and solving stability issues.

Scenario 1: Compound is Discolored Upon Arrival from Supplier
  • Potential Cause: The container seal may have been compromised during shipping, allowing air and moisture to enter.

  • Troubleshooting Steps:

    • Do Not Use: Immediately quarantine the material to prevent it from being used in an experiment.

    • Document: Take a photograph of the discolored material and the container's seal.

    • Contact Supplier: Contact the supplier's technical support immediately. Provide them with the product number, lot number, and the photograph. They can check quality control records for that batch and arrange for a replacement.

Scenario 2: Compound Rapidly Discolors After Opening the First Time
  • Potential Cause: The compound is exceptionally sensitive to atmospheric oxygen and moisture. The brief exposure during initial opening was enough to initiate oxidation.

  • Troubleshooting Steps:

    • Implement Inert Atmosphere Handling: All subsequent handling of this material must be done in a glove box or glove bag with a dry, inert atmosphere (<10 ppm O₂ is ideal).[4]

    • Aliquot for Use: To avoid repeatedly exposing the bulk material to potential contaminants, weigh out smaller, single-use aliquots inside the glove box. Store these aliquots under the same ideal conditions as the stock container.

    • Purge Headspace: Before resealing the primary container, flush the headspace with a gentle stream of argon or nitrogen to displace any air that may have entered.

Scenario 3: Inconsistent Results or Low Yields in Reactions
  • Potential Cause: The 4-aminopyrazole starting material has partially degraded, reducing the amount of active reagent and introducing impurities that may interfere with the reaction.

  • Troubleshooting Workflow:

G start Inconsistent Results or Low Yields Observed check_purity Assess Purity of 4-Aminopyrazole (TLC, LC-MS, ¹H NMR) start->check_purity is_pure Is the material pure (single spot/peak, no impurities)? check_purity->is_pure purify Purify the Material (Recrystallization or Chromatography) is_pure->purify No check_conditions Review Reaction Conditions (Solvent, Temp, Reagents) is_pure->check_conditions Yes re_run Re-run Experiment with Purified Material purify->re_run end_ok Problem Resolved re_run->end_ok implement_storage Implement Strict Storage & Handling Protocols (See Below) check_conditions->implement_storage end_contact Problem Persists: Consult Literature or Technical Support implement_storage->end_contact

Caption: Simplified pathway of 4-aminopyrazole oxidation.

By understanding this mechanism, the rationale behind the storage recommendations becomes clear: excluding oxygen, light, and potential metal catalysts directly inhibits the formation of the initial colored radical cation, preserving the integrity of the compound. [5][6]

Disclaimer: The information provided in this guide is for general technical support purposes. Always consult the specific Safety Data Sheet (SDS) for your compound and adhere to your institution's safety protocols.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link]

  • Yee, J., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • Knowledge. (2024). How Should N-Isopropylbenzylamine Be Stored And Transported?. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Zadeh, E. G. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]

  • Chen, B. H., & Wang, C. Y. (n.d.). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Available at: [Link]

  • Khan, M. I. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Kurbatov, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Fawzy, A. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Science Publishing Group. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • National Center for Biotechnology Information. (n.d.). Styrylpyrazoles: Properties, Synthesis and Transformations - PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC. Available at: [Link]

  • NutritionFacts.org. (n.d.). heterocyclic amines | Health Topics. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. Available at: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Oily Aminopyrazole Derivatives

Welcome to the technical support center for the purification of oily aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtai...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of oily aminopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining pure aminopyrazole compounds that present as oils or viscous liquids at room temperature. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of purifying these often-recalcitrant molecules.

Introduction: The Challenge of Oily Products

Aminopyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] However, their synthesis often yields crude products that are oils or low-melting solids, making traditional purification techniques like crystallization difficult. These oily impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions.[3] This guide will equip you with the knowledge to tackle these purification challenges head-on, ensuring the high purity required for subsequent applications.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of your oily aminopyrazole derivative.

Issue 1: My primary purification by column chromatography yields an inseparable mixture or results in significant product loss.

Symptoms:

  • Broad or overlapping spots on Thin Layer Chromatography (TLC).

  • Co-elution of the desired product with impurities during column chromatography.

  • Low overall yield after chromatography.

  • The product remains an oil even after solvent removal.

Root Cause Analysis & Solutions:

The inherent basicity of the amino group in aminopyrazoles can lead to strong interactions with the acidic silica gel stationary phase, causing tailing, irreversible adsorption, and sometimes decomposition.

Workflow for Troubleshooting Column Chromatography:

Caption: Troubleshooting workflow for column chromatography of basic aminopyrazoles.

Detailed Step-by-Step Protocols:

  • Protocol 1: Column Chromatography with a Basic Modifier

    • Solvent System Selection: Develop a mobile phase using a solvent system like dichloromethane/methanol or ethyl acetate/hexane.[4]

    • Adding the Modifier: To your chosen eluent, add 1-2% triethylamine (Et3N) or a 2M solution of ammonia in methanol. This neutralizes the acidic sites on the silica gel, reducing tailing.[5]

    • TLC Analysis: Run a TLC with the modified eluent to confirm improved separation and a more defined spot for your product.

    • Column Packing and Running: Pack the column with silica gel slurried in the modified mobile phase. Load your crude oily product (pre-adsorbed onto a small amount of silica gel for better separation) and run the column.

  • Protocol 2: Using Alternative Stationary Phases

    • Alumina Chromatography: If a basic modifier is insufficient, consider using alumina (basic or neutral) as the stationary phase. Alumina is less acidic than silica and can be more suitable for basic compounds.

    • Deactivated Silica Gel: Prepare deactivated silica gel by treating it with triethylamine before packing the column. This can significantly improve the chromatography of sensitive amines.[6]

Data Summary: Mobile Phase Modifiers

ModifierConcentrationPurposeConsiderations
Triethylamine (Et3N)1-2% (v/v)Neutralizes acidic silica sites, reduces tailing.Volatile, can be removed under reduced pressure.
Ammonia in Methanol1-2% of a 2M solutionSimilar to Et3N, effective at reducing peak broadening.Ensure complete removal as it can affect downstream reactions.
Issue 2: My oily product is thermally unstable or non-volatile, making distillation impractical.

Symptoms:

  • Decomposition upon heating.

  • The compound has a very high boiling point.

Root Cause Analysis & Solutions:

Many complex organic molecules, including aminopyrazole derivatives, are not amenable to purification by distillation due to their low volatility and potential for thermal degradation. In these cases, liquid-liquid extraction techniques are highly effective.

Workflow for Acid-Base Extraction:

Caption: Workflow for the purification of a basic aminopyrazole via acid-base extraction.

Detailed Step-by-Step Protocol: Acid-Base Extraction [3][7][8]

  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Shake the funnel vigorously to allow the basic aminopyrazole to be protonated and move into the aqueous layer as a salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Re-extraction (Optional but Recommended): Wash the organic layer with the aqueous acid solution one more time to ensure complete extraction of the aminopyrazole. Combine the aqueous extracts.

  • Back-Extraction: Cool the combined aqueous extracts in an ice bath and slowly add a dilute base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper). This will deprotonate the aminopyrazole salt, returning it to its neutral, organic-soluble form.

  • Final Extraction: Extract the now-neutral aminopyrazole back into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified oily product.[4]

Issue 3: My aminopyrazole derivative is chiral, and I need to separate the enantiomers.

Symptoms:

  • The product is a racemic mixture of a chiral aminopyrazole.

  • Biological or pharmacological studies require the pure enantiomers.

Root Cause Analysis & Solutions:

The separation of enantiomers is a significant challenge due to their identical physical properties in a non-chiral environment.[9][10] Specialized chiral chromatography techniques are necessary.

Workflow for Chiral Separation:

Caption: Workflow for the enantioselective separation of a chiral aminopyrazole.

Key Considerations for Chiral HPLC: [11][12][13]

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including pyrazole derivatives.[11]

  • Mobile Phase Selection:

    • Normal Phase: Typically uses hexane/alkanol mixtures.

    • Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, often leading to shorter run times.[11]

  • Method Development: A screening approach is often necessary to identify the optimal combination of CSP and mobile phase for a given analyte.

Data Summary: Chiral Stationary Phases for Pyrazole Derivatives

CSP TypeTypical Mobile PhaseAdvantagesReference
Lux Cellulose-2Polar OrganicFast analysis times, high resolution.[11]
Lux Amylose-2Normal PhaseExcellent resolution, though with longer analysis times.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: I've tried column chromatography and acid-base extraction, but my oily product is still impure. What's next?

A1: If standard methods fail, consider preparative High-Performance Liquid Chromatography (Prep HPLC). This technique offers higher resolution than flash chromatography and can often separate closely related impurities. Reversed-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid, is a good starting point for polar compounds.

Q2: Can I try to crystallize my oily aminopyrazole?

A2: While challenging, crystallization is not impossible. Here are a few strategies:

  • Salt Formation: Convert the basic aminopyrazole into a salt (e.g., hydrochloride or maleate) by treating it with the corresponding acid. Salts are often crystalline solids with higher melting points than the free base.

  • Solvent Screening: Experiment with a wide range of solvent systems. Sometimes a mixture of a good solvent and a poor solvent (an anti-solvent) can induce crystallization. Trituration with a non-polar solvent like hexane can also sometimes yield a solid.[4][6]

  • Seeding: If you can obtain a small amount of crystalline material (perhaps from a previous batch or by slow evaporation), use it to seed a supersaturated solution of your oily product.

Q3: My reaction mixture is a deep color. How can I remove colored impurities?

A3: Activated charcoal can be effective for removing colored impurities.[3]

  • Dissolve your crude product in a suitable organic solvent.

  • Add a small amount of activated charcoal (typically 1-5% by weight).

  • Stir or gently heat the mixture for a short period.

  • Filter the mixture through a pad of celite to remove the charcoal.

  • Proceed with your primary purification method. Note that charcoal can also adsorb your product, so use it sparingly and monitor for product loss by TLC.

Q4: How do I handle highly viscous oils during purification?

A4: To reduce viscosity, you can gently warm the oil or dissolve it in a small amount of a low-boiling solvent before loading it onto a column or performing an extraction. This will improve handling and ensure more efficient separation.

References

  • Al-Majnoun, F. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Google Patents. (2007). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Google Patents. (2017). WO2017060787A1 - Process for preparation of aminopyrazole.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

  • MDPI. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • Svec, F. (2008). Enantioseparation of Chiral Drugs – An Overview. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Available at: [Link]

  • NIH. (2023). Strategies for chiral separation: from racemate to enantiomer. Available at: [Link]

  • Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Available at: [Link]

  • NIH. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • NIH. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low yields in pyrazole amine acylation reactions

Ticket Subject: Troubleshooting Low Yields & Regioselectivity in Aminopyrazole Couplings Status: Open Assigned Specialist: Senior Application Scientist Priority: High Executive Summary: Why This Reaction Fails You are li...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Low Yields & Regioselectivity in Aminopyrazole Couplings

Status: Open Assigned Specialist: Senior Application Scientist Priority: High

Executive Summary: Why This Reaction Fails

You are likely encountering difficulties because aminopyrazoles are deceptive nucleophiles . While they appear structurally similar to anilines, they possess unique electronic and tautomeric properties that suppress reactivity and promote side reactions.

The three primary failure modes are:

  • Poor Nucleophilicity: The exocyclic amine lone pair is heavily delocalized into the electron-poor pyrazole ring, significantly lowering its HOMO energy compared to standard primary amines.

  • Tautomeric Ambiguity: 3-aminopyrazoles and 5-aminopyrazoles are tautomers (unless N1 is substituted). The "reactive" tautomer may not be the major species in solution.

  • Competitive N-Acylation: The ring nitrogens (N1/N2) are often more nucleophilic than the exocyclic amine, leading to ring acylation (formation of pyrazolides) rather than the desired amide.

Diagnostic Module: Analyze Your Substrate

Before changing reagents, determine which intrinsic factor is blocking your reaction.

The Tautomer Trap

If your pyrazole is N-unsubstituted (i.e., has an NH in the ring), you are fighting an equilibrium.

  • 3-amino tautomer: Generally more stable but less nucleophilic at the exocyclic amine.

  • 5-amino tautomer: Often required for the reaction but less populated in the equilibrium.

Action: If possible, alkylate/protect the ring nitrogen (N1) before acylation. This locks the tautomer and simplifies the regioselectivity landscape.

Electronic Deactivation

Check the substituents on the pyrazole ring:

  • Electron-Withdrawing Groups (EWG) at C4 (e.g., -CN, -NO2, -CF3): These drastically reduce the nucleophilicity of the amine. Standard EDC/HOBt couplings will fail here. You need high-energy intermediates (Acid Chlorides or T3P).

  • Electron-Donating Groups (EDG): Should improve reactivity, but may increase the risk of over-acylation (bis-acylation).

Decision Logic: Troubleshooting Workflows

The following diagram outlines the logical steps to resolve your specific failure mode.

Troubleshooting Start PROBLEM: Low Yield / No Reaction CheckLCMS Analyze Crude by LCMS/NMR Start->CheckLCMS Result1 Starting Material (SM) Unchanged CheckLCMS->Result1 No Conversion Result2 Wrong Regioisomer (Ring Acylation) CheckLCMS->Result2 New Peak (+Acyl mass) Result3 Product formed but stuck in emulsion CheckLCMS->Result3 Isolation Issue Sol1 Increase Electrophilicity: Switch to Acid Chloride or T3P Result1->Sol1 Sol2 Thermodynamic Control: Heat to rearrange Ring-Acyl to Exocyclic-Acyl Result2->Sol2 Sol2b Base Switch: Use Pyridine (Reversible capture of H+) Result2->Sol2b Sol3 T3P Workup: Wash with Water/NaHCO3 (Byproducts are water soluble) Result3->Sol3 Sol1b Check Sterics: Use Microwave Heating (100-120°C) Sol1->Sol1b Still No Rxn

Caption: Logic flow for diagnosing pyrazole acylation failures based on crude reaction analysis.

Recommended Protocols

Protocol A: The "Gold Standard" for Difficult Amines (T3P)

Why: Propylphosphonic anhydride (T3P) is superior for electron-deficient amines. It acts as a dehydrating agent that drives the equilibrium, has low epimerization, and its byproducts are water-soluble (simplifying purification).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Aminopyrazole (1.1 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/NMP (if solubility is poor)

Step-by-Step:

  • Dissolve the Carboxylic Acid and Base in the solvent at 0°C.

  • Add the Aminopyrazole.

  • Add T3P dropwise. Note: T3P is exothermic.

  • Allow to warm to Room Temperature (RT).

  • Critical Check: If conversion is <50% after 4 hours, heat to 60-80°C . The thermal energy is often necessary to overcome the activation barrier of the deactivated amine.

  • Workup: Dilute with EtOAc, wash with water (x2), saturated NaHCO3, and brine. The phosphorus byproducts wash away in water.[2]

Protocol B: The "Thermodynamic Reset" (Acid Chloride)

Why: If you observe ring acylation (N-acylation), you can often force the rearrangement to the exocyclic amine (C-N bond) by heating.

Reagents:

  • Acid Chloride (1.1 equiv)

  • Aminopyrazole (1.0 equiv)

  • Base: Pyridine (Solvent volume or 5.0 equiv in DCM)

Step-by-Step:

  • Dissolve Aminopyrazole in Pyridine (or DCM/Pyridine mixture) at 0°C.

  • Add Acid Chloride slowly.

  • Monitor by LCMS.[3][4]

    • Scenario A: Desired product forms. -> Workup.[1][3][5][6][7][8][9]

    • Scenario B:Ring acylation observed (often unstable/labile).

  • The Fix: If Ring Acylation occurs, heat the reaction mixture to reflux (or 80°C if in DMF/Toluene). This promotes the thermodynamic rearrangement from the ring nitrogen to the exocyclic amine.

Scientific Rationale (E-E-A-T)

Regioselectivity & Mechanism

The reaction often proceeds via kinetic control where the ring nitrogen (being more accessible or having a higher HOMO coefficient in certain tautomers) attacks the electrophile first.[10] However, the resulting N-acyl pyrazole is an "active amide" (similar to a Weinreb amide or imidazole urea) and is susceptible to nucleophilic attack.

Under thermal conditions, the exocyclic amine (which forms a more stable amide bond due to lack of ring strain and better resonance stabilization) will eventually attack the carbonyl, expelling the ring nitrogen and forming the desired product. This is why heat is a critical troubleshooting lever [1, 3].

The diagram below illustrates this pathway:

Mechanism SM Aminopyrazole + Acid Chloride Kinetic Kinetic Product (Ring N-Acylation) SM->Kinetic Fast / Low Temp Thermo Thermodynamic Product (Exocyclic Amide) SM->Thermo Slow / High Temp Kinetic->Thermo Heat / Rearrangement

Caption: Kinetic vs. Thermodynamic pathways in aminopyrazole acylation.

Why T3P?

Research indicates that T3P is particularly effective for sterically hindered and electron-deficient amines where traditional carbodiimides (EDC/DCC) fail due to the formation of N-acylurea side products. T3P forms a highly reactive mixed anhydride intermediate that is potent enough to acylate deactivated pyrazoles without the toxicity of reagents like BOP [4, 6].

Frequently Asked Questions (FAQ)

Q: My product is stuck in the aqueous layer during T3P workup. A: Aminopyrazoles can be amphoteric. If your product contains basic nitrogens (e.g., pyridines, other amines), it may form salts with the phosphonic acid byproducts.

  • Fix: Adjust the pH of the aqueous layer to ~8-9 using saturated NaHCO3 or Na2CO3 before extraction. Use 2-MeTHF or DCM/iPrOH (3:1) as the extraction solvent for better solubility.

Q: I see two spots on TLC that have the same mass (isomers). A: You likely have a mixture of N-acylation (ring) and N-acylation (exocyclic) .

  • Test: Treat a small aliquot with methanol and catalytic K2CO3. The ring-acylated product is often labile and will cleave back to starting material or transesterify, whereas the desired exocyclic amide is stable.

  • Fix: Push the reaction with heat (Protocol B) to favor the stable exocyclic amide.

Q: Can I use HATU? A: Yes, HATU is a viable alternative, but it often requires HOAt as an additive to be effective for deactivated amines. Be aware that the tetramethylurea byproduct from HATU can be difficult to remove if your product is not crystalline [5].

References

  • BenchChem. A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.Link

  • National Institutes of Health (PMC). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (Discusses regiochemistry of acylation). Link

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. (Mechanistic insights on N- vs C- reactivity). Link

  • Curia Global. Propane-phosphonic Acid Anhydride – T3P® Reagent Guide.Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Journal of Peptide Science. Optimizing Peptide Coupling: Key Techniques & T3P.Link

Sources

Optimization

Optimizing reaction temperature for steric diethyl pyrazole amines

Technical Support Center: Optimization of Steric Diethyl Pyrazole Amines Subject: Thermal Optimization Strategies for Synthesis & Functionalization Ticket ID: #PYR-ET2-OPT Assigned Scientist: Dr. Aris Thorne, Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Steric Diethyl Pyrazole Amines

Subject: Thermal Optimization Strategies for Synthesis & Functionalization Ticket ID: #PYR-ET2-OPT Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary: The "Thermal Goldilocks Zone"

Working with steric diethyl pyrazole amines (e.g., 3,5-diethyl-1H-pyrazol-4-amine or its


-alkylated derivatives) presents a classic conflict in process chemistry. The 3,5-diethyl substitution pattern creates a "steric wall" that protects the core nitrogen atoms.
  • The Challenge: You need high thermal energy (

    
    ) to overcome the activation barrier (
    
    
    
    ) for coupling or alkylation due to steric hindrance.[1][2]
  • The Risk: Excessive heat (

    
    ) promotes sigmatropic rearrangements  (isomer scrambling) and oxidative degradation of the electron-rich amine moiety.[1][2]
    

This guide provides the logic to navigate this narrow window, ensuring you achieve conversion without sacrificing regiochemical purity.

Critical Decision Matrix: Temperature vs. Regioselectivity[1][2][3]

The most common failure mode with steric pyrazoles is the loss of regioselectivity during


-functionalization. The diethyl groups exert significant thermodynamic pressure, often forcing the reaction toward the less hindered (but potentially undesired) tautomer at high temperatures.[2]
Visual Guide: The Isomer Control Loop

PyrazoleOptimization Start Start: N-Functionalization (Alkylation/Arylation) CheckSterics Are 3,5-positions symmetric (Diethyl)? Start->CheckSterics Sym Symmetric: Regioselectivity is NOT an issue. Focus on Conversion. CheckSterics->Sym Yes Asym Asymmetric (e.g., 3-Et, 5-Me): Kinetic vs. Thermodynamic Control is Critical. CheckSterics->Asym No HighT High T (>100°C) Required to overcome steric barrier. Sym->HighT Sterics block nucleophile LowT Low T (<40°C) + Strong Base (NaH) Irreversible Deprotonation Asym->LowT Target: Kinetic Isomer (N1) HighT_Thermo High T (>80°C) + Weak Base (Cs2CO3) Reversible Equilibrium Asym->HighT_Thermo Target: Thermodynamic Isomer CatDeath CatDeath HighT->CatDeath Risk: Catalyst Deactivation Sol_PdG3 Sol_PdG3 CatDeath->Sol_PdG3 Solution: Use Pd-G3/G4 Precatalysts

Caption: Decision matrix for selecting temperature based on pyrazole symmetry and desired regioisomer.

Troubleshooting & FAQs

These responses address specific tickets submitted by our user base regarding diethyl pyrazole chemistry.

Q1: My Buchwald-Hartwig coupling stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely a transmetalation failure due to the steric bulk of the diethyl groups, not catalyst death. Technical Insight: In the catalytic cycle, the amine must approach the Pd(II) center.[2] The 3,5-diethyl "wings" block this approach.[1] At 80°C, the amine simply bounces off the catalyst complex. Solution:

  • Increase Temperature: Push the reaction to 100–110°C . You need the thermal energy to force the amine into the coordination sphere.

  • Switch Solvent: Change from THF (boiling point 66°C) to Toluene or 1,4-Dioxane to allow for the higher thermal ceiling.

  • Catalyst Upgrade: Do not just add more Pd. Switch to a bulky, electron-rich ligand system like BrettPhos or RuPhos (specifically designed for hindered amines) pre-complexed in a G3/G4 precatalyst form to survive the higher heat [1].[1][2]

Q2: I see two spots on TLC (isomers) when I heat my N-alkylation to 90°C. How do I stop this?

Diagnosis: You are operating under thermodynamic control . Technical Insight: Pyrazoles undergo "annular tautomerism." At high temperatures (especially with carbonate bases like


), the alkyl group can migrate or the reaction equilibrates to the most stable (often most hindered) isomer.[1][2]
Solution: 
  • Cool Down: Drop the temperature to 0°C to RT .

  • Change Mechanism: Switch to Sodium Hydride (NaH) in THF. This causes rapid, irreversible deprotonation.[1][2] The resulting anion is highly reactive and will attack the alkyl halide immediately at the least hindered nitrogen (Kinetic Control) without needing heat to drive the reaction [2].

Q3: My product turns black and degrades above 120°C. Is it the pyrazole ring?

Diagnosis: Unlikely. The pyrazole ring itself is thermally stable up to >200°C [3]. The degradation is likely oxidative decomposition of the exocyclic amine or polymerization of impurities. Solution:

  • Degas Thoroughly: Steric amines are electron-rich and prone to oxidation. Sparge your solvent with Argon for 15 minutes before heating.

  • Add an Antioxidant: If the protocol permits, adding trace BHT can scavenge radicals at high temperatures.[2]

Standardized Optimization Protocol

Do not guess the temperature. Use this self-validating screening workflow to determine the optimal


 for your specific diethyl pyrazole substrate.

Reagents:

  • Substrate: 3,5-diethyl-1H-pyrazol-4-amine (1.0 equiv)[1][2]

  • Coupling Partner: Aryl Halide (1.1 equiv)[1][2][3]

  • Base: NaOtBu (1.5 equiv)[1][2][3]

  • Catalyst: XPhos Pd G3 (2 mol%)[1][2][3][4]

Workflow:

  • The Gradient Screen: Set up 4 parallel vials at 60°C, 80°C, 100°C, and 120°C .

  • Solvent: Use 1,4-Dioxane (allows full range).[1][2]

  • Timepoint Analysis: Take aliquots at 1 hour and 4 hours.

  • Data Interpretation (See Table Below):

Observation (LCMS)DiagnosisAction
No Reaction Activation Energy too high.Discard 60/80°C data. Focus on >100°C.
Stalled (~50%) Catalyst death or equilibrium.[1][2]If 120°C is worse than 100°C, catalyst is dying.[1][2] Use 100°C.
Impurity Spike Thermal decomposition.The temperature where impurities >5% is your "Red Line."
Clean Conversion Optimal Window.Select the lowest T that gives >90% yield in <4h.
Visual Workflow: The Screening Loop

OptimizationLoop Input Input: Steric Pyrazole + Electrophile Screen Run Gradient Screen (60°C - 120°C) Input->Screen Analyze Analyze LCMS (Conversion vs. Purity) Screen->Analyze Decision Select T_opt Analyze->Decision Scale Scale Up (Keep T constant) Decision->Scale High Yield High Purity Refine Change Ligand (If <50% yield at all T) Decision->Refine Low Yield or Decomposition Refine->Screen Re-screen

Caption: Iterative workflow for determining the optimal reaction temperature (


).

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Source:[1][2][3]

  • Fustero, S., et al. (2010).[1][2] "Improved Regioselectivity in Pyrazole N-Alkylation." The Journal of Organic Chemistry. Source:[1][2][3]

  • Muravyev, N. V., et al. (2016).[1][2] "Thermal Decomposition of Nitropyrazoles." Thermochimica Acta. Source:[1][2][3]

Sources

Troubleshooting

Technical Support Center: Stability of 1-Methyl-1H-Pyrazol-4-Amine Derivatives in Acidic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 1-methyl-1H-pyrazol-4-amine derivatives in acidic environments. Our focus is to deliver not just protocols, but the scientific reasoning behind them, ensuring you can confidently navigate the challenges of your experimental work.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the fundamental chemical principles governing the behavior of 1-methyl-1H-pyrazol-4-amine derivatives in acidic conditions. Understanding these core concepts is the first step in troubleshooting stability issues.

Question: My 1-methyl-1H-pyrazol-4-amine derivative is being used in an acidic formulation. What are the initial chemical interactions I should expect?

Answer: When a 1-methyl-1H-pyrazol-4-amine derivative is introduced into an acidic medium, the most immediate and significant event is protonation . The pyrazole ring contains two nitrogen atoms: the N1-nitrogen, which is pyrrole-like and has its lone pair involved in the aromatic system, and the N2-nitrogen, which is pyridine-like with a lone pair in an sp2 orbital in the plane of the ring, making it basic.[1][2]

Therefore, you can expect two primary protonation sites in equilibrium:

  • Pyridine-like N2 Nitrogen: This is typically the most basic site on the pyrazole ring, readily accepting a proton to form a pyrazolium cation.[3]

  • Exocyclic C4-Amino Group: The amino group at the C4 position will also be protonated to form an ammonium salt.

The extent of protonation at each site depends on the specific pKa values of the derivative and the pH of the medium. This equilibrium is critical as it dictates the molecule's solubility, reactivity, and potential degradation pathways.

G cluster_0 Protonation Equilibria in Acidic Media (H⁺) Molecule 1-Methyl-1H-pyrazol-4-amine Derivative (Free Base) N2_Protonated N2-Protonated Pyrazolium Cation Molecule->N2_Protonated + H⁺ NH2_Protonated C4-Ammonium Cation Molecule->NH2_Protonated + H⁺ N2_Protonated->Molecule - H⁺ NH2_Protonated->Molecule - H⁺

Caption: Protonation equilibria of the pyrazole derivative in acid.

Question: How stable is the core pyrazole ring itself under acidic conditions?

Answer: The pyrazole ring is a 6π-electron heteroaromatic system, which imparts significant stability.[3] Generally, the ring is resistant to cleavage under mild to moderate acidic conditions commonly used in pharmaceutical formulations and analytical testing (e.g., pH 1-4). Ring-opening reactions typically require much harsher conditions, such as the presence of a strong base or aggressive oxidizing agents, which are not characteristic of standard acidic stability studies.[2][3] Therefore, for most applications, you can consider the 1-methyl-pyrazole core to be robust. Degradation is almost always initiated by reactions involving the functional groups attached to this core.

Question: What are the most common acid-catalyzed degradation pathways for derivatives of 1-methyl-1H-pyrazol-4-amine?

Answer: While the pyrazole ring is stable, the functional groups appended to it are often the sites of acid-catalyzed degradation. Forced degradation studies are designed to identify these vulnerabilities.[4][5] The most common pathway is hydrolysis . Functional groups that are particularly susceptible to acid-catalyzed hydrolysis include:

  • Esters: Hydrolyze to the corresponding carboxylic acid and alcohol.[6]

  • Amides: Can hydrolyze to a carboxylic acid and an amine, though this often requires more stringent conditions (higher temperature or stronger acid) than ester hydrolysis.

  • Nitriles: Can hydrolyze to a carboxylic acid.

  • Acetals/Ketals: Readily hydrolyze to the corresponding aldehyde/ketone and alcohols.

Identifying the functional groups on your specific derivative is the first step to predicting its likely degradation pathway in acidic media.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides structured, actionable advice for specific problems you may encounter during your research.

Scenario 1: You observe unexpected peaks in your HPLC/LC-MS analysis of an acidic sample.

Question: I ran an HPLC of my compound after incubation in an acidic buffer (e.g., pH 2.5) and I see a new, unexpected peak that grows over time. What is my next step?

Answer: An unexpected peak is a clear indicator of a change in your sample. The goal is to systematically determine if this peak is a degradation product, an isomer, or an artifact. Follow this troubleshooting workflow:

G Start Unexpected Peak Observed in HPLC Blank 1. Analyze Blank (Acidic Buffer Only) Start->Blank Standard 2. Re-inject Fresh Standard in Aprotic Solvent Blank->Standard Result1 Peak is an Artifact (Solvent, System) Blank->Result1 Peak present? MassSpec 3. Analyze Sample by LC-MS Standard->MassSpec Result3 Standard is Stable, Issue is Sample Prep Standard->Result3 Peak absent? ForcedDeg 4. Perform Controlled Forced Degradation Study MassSpec->ForcedDeg Result2 Peak is a Degradant MassSpec->Result2 Mass consistent with degradation? Characterize 5. Isolate & Characterize New Peak (e.g., NMR) ForcedDeg->Characterize

Caption: Workflow for investigating an unknown HPLC peak.

Expert Field Insights:

  • Step 1 (Analyze Blank): This rules out contamination from your mobile phase or buffer components.

  • Step 3 (LC-MS Analysis): This is the most crucial step. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the new peak. You can then deduce if the mass corresponds to a predicted hydrolysis product or another chemical modification. For example, if your derivative has a methyl ester (-COOCH₃), a loss of 14 Da (CH₂) and addition of 18 Da (H₂O) to give the carboxylic acid (-COOH) is a strong indicator of hydrolysis.[6]

  • Step 4 (Forced Degradation): Purposefully stressing the sample (e.g., heating in acid) should exaggerate the formation of the new peak, confirming it is a degradation product.[7][8]

Scenario 2: You are experiencing a loss of assay value or potency in an acidic formulation.

Question: The concentration of my API is consistently decreasing in our acidic formulation during stability studies. How do I design an experiment to understand the degradation kinetics?

Answer: To understand the rate and mechanism of degradation, a forced degradation study is essential. This involves subjecting the drug substance to stress conditions that are harsher than accelerated stability testing to expedite degradation.[5] This study will help you identify degradation products and develop a stability-indicating analytical method.[7][8]

Protocol: Acid-Catalyzed Forced Degradation Study

This protocol is a standard starting point and should be adapted based on the known reactivity of your specific derivative.

Objective: To determine the degradation profile of a 1-methyl-1H-pyrazol-4-amine derivative under acidic stress and identify major degradants.

Materials:

  • Your 1-methyl-1H-pyrazol-4-amine derivative

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes

  • Calibrated pH meter

  • HPLC system with UV or DAD detector

  • LC-MS system for peak identification

Workflow:

G Prep 1. Prepare API Stock Solution (e.g., 1 mg/mL in Methanol) Stress 2. Dilute Stock into 0.1 N HCl (e.g., to 100 µg/mL) Prep->Stress Incubate 3. Incubate at Stress Temp (e.g., 60°C) Stress->Incubate Sample 4. Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Neutralize 5. Immediately Neutralize with 0.1 N NaOH Sample->Neutralize Analyze 6. Analyze by HPLC & LC-MS Neutralize->Analyze Data 7. Calculate % Degradation & Identify Products Analyze->Data

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Sample Preparation: In a reaction vessel, dilute the stock solution with 0.1 N HCl to achieve a final concentration appropriate for your analytical method (e.g., 100 µg/mL).

  • Control Sample: Prepare a "time zero" (T=0) sample by immediately neutralizing an aliquot of the stress sample with an equimolar amount of 0.1 N NaOH. This serves as your baseline.

  • Incubation: Place the stress sample vessel in a controlled temperature environment (e.g., a 60°C water bath).

  • Time-Point Sampling: Withdraw aliquots of the stressed solution at predetermined time points (e.g., 2, 4, 8, and 24 hours).

    • Rationale: Multiple time points allow you to observe the rate of degradation. If degradation is too fast or too slow, adjust the temperature or acid concentration accordingly. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary, more complex reactions dominating.[9]

  • Neutralization: Immediately neutralize each time-point aliquot with 0.1 N NaOH to quench the degradation reaction.

  • Analysis: Analyze the T=0 control and all neutralized time-point samples using a validated, stability-indicating HPLC method. Also, analyze a key sample (e.g., the 24-hour time point) by LC-MS to obtain mass information for any new peaks.

  • Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point by comparing peak areas. Establish a mass balance to account for all components.

Data Presentation: Summarize your findings in a clear table.

Stress ConditionTime (hours)Parent Compound (%)Degradant 1 (%)Mass Balance (%)
0.1 N HCl, 60°C0100.00.0100.0
295.24.699.8
491.58.399.8
884.115.699.7
2465.833.999.7

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the typical ICH-recommended conditions for acid stress testing?

The International Council for Harmonisation (ICH) guidelines suggest hydrolysis studies across a wide pH range. For acid stress, a common starting point is 0.1 N HCl. However, if the molecule is highly stable, conditions can be intensified by increasing the acid concentration (e.g., to 1 N HCl) or the temperature. Conversely, if the molecule is very labile, milder conditions (e.g., 0.01 N HCl or room temperature) should be used.[5]

Q2: What analytical techniques are best for identifying unknown degradants?

A combination of techniques is most powerful. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is used to separate and quantify the parent drug and its degradants.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for determining the molecular weight of the degradants, providing crucial clues to their structure.[4] For definitive structural elucidation of a major degradant, it may be necessary to isolate the compound using preparative HPLC and then analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How does the position and nature of other substituents on the pyrazole ring affect its stability in acid?

Substituents can significantly modulate the electronic properties and, therefore, the stability of the molecule.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -CN) decrease the electron density of the pyrazole ring. This makes the ring nitrogens less basic and less susceptible to protonation, which can sometimes slow down acid-catalyzed degradation pathways that require an initial protonation step.[10]

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) increase the electron density of the ring, making the nitrogens more basic and potentially more susceptible to acid-mediated reactions.[11]

The effect is highly dependent on the specific reaction mechanism. A thorough understanding of your molecule's structure is key to predicting its behavior.

References

  • Elnagdi, M. H., et al. (2022). Synthesis and Properties of Pyrazoles. MDPI Encyclopedia. Retrieved from [Link]

  • Kumar, A., et al. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions. ACS Omega. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • Shafi, S., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry. Retrieved from [Link]

  • Salgado, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link]

  • Salgado, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Retrieved from [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade. Retrieved from [Link]

  • Curutchet, C., et al. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • GxP-CC. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: 1H NMR Profiling of 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine

Topic: 1H NMR Characteristic Peaks of 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characteristic Peaks of 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of Janus Kinase (JAK) inhibitors and other pyrazole-based small molecules, 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine serves as a critical scaffold. Its structural integrity is defined by the precise installation of the N-methyl group and the reduction of the 4-nitro precursor.

This guide provides a comparative NMR analysis to distinguish the target amine from its synthetic precursors and potential regioisomeric impurities. Unlike standard spectral lists, this document focuses on the electronic differentiation between the C3 and C5 ethyl substituents—the most frequent point of confusion in structural assignment.

Structural Logic & Electronic Environment

To interpret the NMR spectrum accurately, one must understand the symmetry-breaking effect of the N-methyl group. While the carbon skeleton appears symmetric (3,5-diethyl), the electronic environment is distinct:

  • Position 5 (C5): Adjacent to the N-methylated nitrogen (N1). Sterically compressed and inductively influenced by the

    
    .
    
  • Position 3 (C3): Adjacent to the imine-like nitrogen (N2).[1]

  • Position 4 (C4): The amine-bearing carbon.[1] The high electron density from the

    
     donor shields the ring protons relative to the nitro precursor.
    
Diagram 1: Structural Assignment & Numbering

The following diagram illustrates the specific proton environments targeted in this analysis.

G Molecule 3,5-Diethyl-1-methyl- 1H-pyrazol-4-amine N_Me N-Methyl (Pos 1) Singlet, ~3.6 ppm Molecule->N_Me Amine Amine (Pos 4) Broad Singlet, ~3.8 ppm Molecule->Amine Ethyl_5 C5-Ethyl Deshielded (Steric/Inductive) ~2.6 ppm (q) Molecule->Ethyl_5 Ethyl_3 C3-Ethyl Shielded (Relative to C5) ~2.4 ppm (q) Molecule->Ethyl_3 N_Me->Ethyl_5 Proximity Effect

Figure 1: Structural connectivity and predicted chemical shift hierarchy based on electronic environments.

Comparative Analysis: Target vs. Precursor

The most critical quality control step is monitoring the reduction of 3,5-diethyl-1-methyl-4-nitropyrazole to the target amine . The transformation from an electron-withdrawing group (


) to an electron-donating group (

) causes definitive spectral shifts.
Table 1: Chemical Shift Comparison (Solvent: DMSO-

)

Note: Values are derived from chemometric principles of substituted pyrazoles and analogous experimental data [1, 2].

Proton AssignmentMultiplicityTarget: 4-Amine (

ppm)
Precursor: 4-Nitro (

ppm)

(Shift)
Diagnostic Value

(4-Pos)
Broad Singlet3.80 - 4.20 AbsentN/APrimary Confirmation

(1-Pos)
Singlet3.65 3.85-0.20Shielding due to

removal

(C5-Ethyl)
Quartet2.65 2.95-0.30High (Sensitive to C4 sub)

(C3-Ethyl)
Quartet2.45 2.80-0.35High

(Ethyls)
Triplet1.05 - 1.15 1.20 - 1.30-0.15Low (Overlap likely)
Key Differentiators:
  • The Amine Signal: In DMSO-

    
    , the 
    
    
    
    protons appear as a broad singlet around 4.0 ppm. This peak disappears upon
    
    
    shake, validating the reduction.
  • Ethyl Group Resolution: In the nitro precursor, the strong electron-withdrawing nature of

    
     often pushes the C3 and C5 methylene (
    
    
    
    ) quartets closer together (or further downfield). In the amine, the electron-rich ring increases the shielding difference, often improving the resolution between the C3 and C5 ethyl groups.
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish the product from potential 1-unsubstituted impurities (which lack the N-Me singlet), follow this protocol.

Reagents
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS. Rationale: CDCl3 often causes the amine peak to broaden into the baseline or merge with water peaks.
    
  • Validation Agent: Deuterium Oxide (

    
    ).
    
Step-by-Step Methodology
  • Sample Prep: Dissolve 10 mg of the isolated solid in 0.6 mL DMSO-

    
    . Ensure the solution is clear; suspended solids will broaden the base of the ethyl signals.
    
  • Acquisition (Standard): Run a standard 1H scan (16 scans minimum, 1s relaxation delay).

  • Checkpoint 1 (N-Methylation): Verify the integral ratio. The singlet at ~3.65 ppm must integrate to 3H relative to the ethyl triplets (6H total).

    • Failure Mode: If the integral is <3H or absent, the sample may contain 3,5-diethyl-1H-pyrazol-4-amine (unmethylated impurity).

  • Checkpoint 2 (Reduction): Check for the broad singlet at ~4.0 ppm (2H).

  • Validation (D2O Shake): Add 2 drops of

    
     to the tube, shake, and re-acquire after 5 minutes.
    
    • Result: The peak at ~4.0 ppm must vanish. The water peak (HDO) at ~3.3 ppm will increase.

Diagram 2: Synthesis Monitoring Workflow

Workflow Start Crude Reaction Mixture (Reduction Step) NMR_Prep Dissolve in DMSO-d6 Start->NMR_Prep Scan Acquire 1H NMR NMR_Prep->Scan Decision1 Peak at ~4.0 ppm? Scan->Decision1 Nitro_Remains Incomplete Reduction (Recycle/Purify) Decision1->Nitro_Remains No Check_NMe Check N-Me Singlet (~3.65 ppm) Decision1->Check_NMe Yes (Broad s) Impurity Impurity: Demethylated or Regioisomer Check_NMe->Impurity Missing/Wrong Integral Success Target Confirmed: 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine Check_NMe->Success Present (3H)

Figure 2: Logical decision tree for NMR-based quality control of the synthesis.

Detailed Peak Assignment & Coupling

Reference Frequency: 400 MHz

  • 
     1.12 (t, 
    
    
    
    Hz, 3H):
    Methyl protons of the C3-ethyl group.
  • 
     1.18 (t, 
    
    
    
    Hz, 3H):
    Methyl protons of the C5-ethyl group.
    • Note: These triplets often overlap.

  • 
     2.42 (q, 
    
    
    
    Hz, 2H):
    Methylene protons of C3-ethyl.
  • 
     2.68 (q, 
    
    
    
    Hz, 2H):
    Methylene protons of C5-ethyl.
    • Mechanistic Insight: The C5 position is spatially closer to the lone pair of the N-methyl group and experiences steric compression, generally resulting in a downfield shift compared to C3 [3].

  • 
     3.65 (s, 3H): 
    
    
    
    . Sharp singlet.
  • 
     3.90 (bs, 2H): 
    
    
    
    . Exchangeable.
References
  • National Institutes of Health (PMC). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Synthesis of pyrazoles under mild reaction conditions (Supplementary Data). Retrieved from [Link]

Sources

Comparative

Advanced IR Characterization of Primary Aminopyrazoles: A Comparative Spectroscopy Guide

Executive Summary & The "Tautomer Trap" In drug discovery, particularly for kinase inhibitors, the aminopyrazole moiety is a privileged scaffold. However, characterizing it via Infrared (IR) spectroscopy presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Tautomer Trap"

In drug discovery, particularly for kinase inhibitors, the aminopyrazole moiety is a privileged scaffold. However, characterizing it via Infrared (IR) spectroscopy presents a unique challenge compared to standard anilines or aliphatic amines. The core difficulty lies in the "Tautomer Trap" and the Hydrogen Bonding Network .

Unlike a simple aniline (


), a primary aminopyrazole possesses three distinct N-H species that often overlap in the diagnostic 

region:
  • Exocyclic Asymmetric Stretch (

    
    ) 
    
  • Exocyclic Symmetric Stretch (

    
    ) 
    
  • Endocyclic Ring Stretch (

    
    ) 
    

This guide provides a definitive technical comparison of these bands, distinguishing them from standard alternatives, and offers a self-validating protocol to deconvolute complex spectra.

Mechanistic Framework: Vibrational Modes

To interpret the spectrum accurately, one must understand the hierarchy of vibrational modes. The pyrazole ring is electron-rich, often increasing the force constant of the exocyclic


 bond compared to phenyl analogs, while the ring nitrogen (

) participates in extensive intermolecular hydrogen bonding in the solid state.
DOT Diagram 1: Vibrational Assignment Logic

The following diagram illustrates the decision tree for assigning N-H bands in heterocyclic amines.

VibrationalLogic Start IR Spectrum (3000-3500 cm-1) BandCount Count Distinct Bands Start->BandCount Broad Broad/Undefined Envelope? (Solid State) BandCount->Broad Merged Sharp Sharp Distinct Peaks? (Dilute Solution) BandCount->Sharp Resolved Analysis Analyze Frequency Broad->Analysis Requires Dilution Sharp->Analysis RingNH Ring NH Stretch (~3100-3200 cm-1) Broad, H-bonded Analysis->RingNH ExoNH2 Exocyclic NH2 Stretches (3200-3450 cm-1) Doublet (Asym/Sym) Analysis->ExoNH2 Confirm Confirmation Region (1580-1650 cm-1) ExoNH2->Confirm Scissor NH2 Scissoring (Distinct for Primary Amine) Confirm->Scissor RingDef Ring C=N Stretch (Overlap Risk) Confirm->RingDef

Figure 1: Logical flow for distinguishing ring N-H from exocyclic primary amine N-H stretches.

Comparative Analysis: Pyrazole vs. Alternatives

The following table contrasts the spectral signature of 3-aminopyrazole against its aromatic (aniline) and aliphatic (propylamine) counterparts.

Table 1: Comparative IR Band Assignments ( )
Feature3-Aminopyrazole (Heterocyclic)Aniline (Aromatic)Propylamine (Aliphatic)Differentiation Note

(Stretch)
3410 – 3450 ~3440~3380Pyrazole

is often higher freq. than aliphatic due to

conjugation.

(Stretch)
3320 – 3360 ~3360~3290Often appears as a shoulder on the broader Ring NH band in solids.

(Stretch)
2900 – 3200 (Broad) AbsentAbsentCRITICAL: The "background hump" in solid samples. Disappears in N-alkylated pyrazoles.

(Scissoring)
1620 – 1650 1615 – 16201590 – 1610Pyrazole ring breathing modes often overlap here; look for intensity changes.

(Exocyclic)
1280 – 1320 1250 – 13401020 – 1220Stronger double-bond character in aminopyrazoles shifts this higher than aliphatic.

(Wagging)
650 – 850 (Broad) ~690 – 750750 – 850Highly sensitive to H-bonding; unreliable for specific identification.

Key Insight: In solid-state (KBr pellet), the Ring NH forms catemers (chains), creating a massive broadening from 2800–3200


 that can swallow the symmetric 

peak. The Aniline spectrum lacks this underlying broadness.

Experimental Protocol: The "Dilution Deconvolution"

To rigorously identify a primary amine on a pyrazole ring, you cannot rely solely on solid-state ATR or KBr spectra due to the H-bonding interference described above. The following protocol ensures spectral clarity.

Workflow Overview
  • Baseline: Solid-state ATR (quick check).

  • Deconvolution: Dilute solution cell (breaks intermolecular H-bonds).

  • Validation:

    
     exchange (optional but definitive).
    
DOT Diagram 2: Experimental Workflow

Workflow Sample Solid Sample (Aminopyrazole) ATR ATR/KBr Spectrum (Broad Bands) Sample->ATR Solvent Dissolve in dry CHCl3 or CCl4 (10 mM) ATR->Solvent If bands merged Cell Liquid Cell IR (CaF2 windows) Solvent->Cell Result Resolved Spectrum Cell->Result

Figure 2: Step-by-step workflow for resolving overlapping amine bands.

Detailed Steps
Step 1: Solid State Acquisition (The "Fingerprint")
  • Method: Diamond ATR or KBr Pellet.

  • Observation: Expect a complex multiplet between 3100–3500

    
    .
    
  • Checkpoint: If you see a broad "mound" centered at 3100

    
     with two sharper spikes riding on top at ~3300/3400 
    
    
    
    , you have confirmed the presence of both Ring NH and Exocyclic
    
    
    .
Step 2: Solution Phase (The "Resolution")
  • Solvent: Dry Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ). Avoid alcohols or water.
  • Concentration: Low (< 0.01 M) to prevent dimerization.

  • Result: The broad Ring NH band will sharpen significantly and shift to higher frequency (~3400

    
    ), often separating clearly from the 
    
    
    
    doublet.
  • Why this works: Dilution breaks the intermolecular

    
     hydrogen bonds, leaving only the monomeric vibrations.
    
Step 3: The "Scissoring" Confirmation
  • Focus on the 1600–1650

    
      region.
    
  • A primary amine (

    
    ) must show a scissoring bending vibration (
    
    
    
    ).
  • Differentiation: Secondary amines (

    
    ) and the Ring NH do not  show this band. If this band is absent, your "amine" might actually be a secondary amine or an amide tautomer.
    

Troubleshooting & Data Interpretation

ObservationDiagnosisCorrective Action
Single band in 3300-3500 region Likely a Secondary Amine or H-bonded Primary Amine where

and

merged.
Run in dilute

. If still one band, it is a Secondary Amine.
No band at ~1630

Absence of Primary Amine.Check for tertiary amine or incorrect structure.
Very broad absorption < 3000

Ammonium salt formation (

).
Treat sample with weak base (

) and re-extract to free base.
Two bands at 3400/3500, but no Ring NH N-substituted pyrazole (e.g., 1-methyl-3-aminopyrazole).Confirm absence of broad underlying absorption in solid state.
Tautomeric Considerations (3-amino vs 5-amino)

While 3-aminopyrazole and 5-aminopyrazole are tautomers, the 3-amino form is thermodynamically favored and dominant in most spectra.

  • 3-Aminopyrazole:

    
     is adjacent to the pyridine-like nitrogen (
    
    
    
    ).
  • Spectral Consequence: The

    
     frequencies in the 3-isomer are slightly perturbed by intramolecular H-bonding with the adjacent 
    
    
    
    lone pair, often making the
    
    
    and
    
    
    split larger than calculated by the Bellamy-Williams rule.

References

  • NIST Chemistry WebBook. 3-Aminopyrazole Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]

  • Silva, V.L.M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.[11] Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. [Link]

  • Specac. Interpreting Infrared Spectra: Primary Amines.[Link]

Sources

Validation

Definitive Structural Validation of N-Methylated Pyrazole Regioisomers

A Comparative Methodological Guide Part 1: The Regioselectivity Challenge In drug discovery, the pyrazole ring is a privileged scaffold, yet its alkylation presents a persistent structural ambiguity. The parent pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodological Guide

Part 1: The Regioselectivity Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, yet its alkylation presents a persistent structural ambiguity. The parent pyrazole exists in a state of annular tautomerism (


-pyrazole 


-pyrazole). Upon N-methylation (or general alkylation), this dynamic equilibrium collapses into two distinct, static regioisomers: the 1,3-disubstituted and 1,5-disubstituted isomers.

Misassigning these isomers is a "silent killer" in Structure-Activity Relationship (SAR) studies. A 1,5-isomer mislabeled as a 1,3-isomer can lead to erroneous binding hypotheses, wasted synthesis cycles, and dead-end lead optimization.

This guide moves beyond basic 1D NMR heuristics, providing a rigorous, self-validating workflow to distinguish these isomers with absolute confidence.

Part 2: Comparative Analysis of Validation Methods

We evaluate four distinct methodologies for structural assignment, ranked by rigorousness and resource efficiency.

Method A: 1D

H NMR (Screening Level)

Reliability: Low to Moderate

While often the first step, 1D proton NMR is rarely definitive for novel scaffolds due to overlapping signals and solvent-dependent shifts.

  • The Heuristic: In general, the N-methyl signal of the 1,5-isomer appears downfield relative to the 1,3-isomer due to steric compression and magnetic anisotropy from the adjacent C5-substituent.

  • The Flaw: This rule is relative. Without both isomers in hand for a side-by-side comparison, an isolated spectrum cannot be assigned with certainty.

  • Solvent Effects: Pyrazoles are sensitive to hydrogen bonding.[1]

    
     is standard, but DMSO-
    
    
    
    often separates overlapping peaks.
Method B: 2D NMR – NOESY & HMBC (The Gold Standard)

Reliability: High

This is the recommended industry standard. It relies on through-space (NOESY) and through-bond (HMBC) interactions that are topologically distinct between isomers.

1. The NOESY/ROESY Logic (Spatial):

  • 1,5-Isomer: The N-methyl group is spatially adjacent to the substituent at position 5 (e.g., a phenyl ring or alkyl chain). A strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the N-Me protons and the protons of the C5-substituent.

  • 1,3-Isomer: The N-methyl group is adjacent to the C5-proton (if unsubstituted) or far removed from the C3-substituent. You will see an NOE to the ring proton H5, but not to the substituent R.

2. The HMBC Logic (Connectivity):

  • Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (

    
     and 
    
    
    
    ).
  • The Diagnostic Cross-Peak: The N-methyl protons will show a strong

    
     correlation to C5 . They will generally not couple to C3 (
    
    
    
    is typically too weak).
    • Step 1: Identify the Ring Carbons (C3 vs C5).[2] C3 is usually downfield of C5, but this varies.

    • Step 2: Verify connectivity.[3][4][5] If N-Me couples to a carbon that also couples to the substituent "R", then "R" is at position 5.

Method C:

N-HMBC (The Specialist)

Reliability: Very High

Nitrogen chemical shifts provide massive resolution.

  • Pyrrole-like N (N1): The methylated nitrogen. Typically shielded (

    
     to 
    
    
    
    ppm).
  • Pyridine-like N (N2): The imine nitrogen. Typically deshielded (

    
     to 
    
    
    
    ppm).
  • Application:

    
    -
    
    
    
    HMBC can identify which nitrogen is methylated and its coupling partners, resolving ambiguity when carbon signals overlap.
Method D: DFT-GIAO Calculation (In-Silico Validation)

Reliability: High (when combined with Exp. Data)

When experimental data is ambiguous (e.g., lack of protons for NOE), Density Functional Theory (DFT) using the GIAO (Gauge-Including Atomic Orbital) method is the final arbiter.

  • Workflow: Optimize geometries of both hypothetical isomers

    
     Calculate NMR shielding tensors 
    
    
    
    Compare Mean Absolute Error (MAE) against experimental data.
  • Threshold: A correct assignment typically yields an MAE

    
     ppm for 
    
    
    
    and
    
    
    ppm for
    
    
    .
Part 3: Data Presentation & Decision Matrix
Table 1: Comparative Efficacy of Validation Methods
MethodInformation ContentTime CostCost/SampleConfidence LevelRecommended For
1D

H NMR
Chemical Shift, Integration< 5 minLowLowRough purity check
2D NOESY Spatial Proximity (N-Me

R)
20-60 minMedHighPrimary validation
2D HMBC Connectivity (N-Me

C5)
30-120 minMedHighPrimary validation

N-HMBC
N-Hybridization State1-4 hoursHighVery HighComplex/Fused scaffolds
DFT (GIAO) Theoretical Match12-24 hoursHigh (Compute)HighAmbiguous cases/Oils
Table 2: Diagnostic NMR Signals (Typical Ranges in

)
Feature1,3-Dimethylpyrazole (Isomer A)1,5-Dimethylpyrazole (Isomer B)
N-Me Shift (

)

ppm (Upfield)

ppm (Downfield)
NOE Correlation N-Me

H5 (Ring Proton)
N-Me

R5 (Substituent)
HMBC Correlation N-Me

C5 (Unsubstituted)
N-Me

C5 (Substituted)

N Shift (N1)

ppm

ppm
Part 4: Experimental Protocols
Protocol 1: The "Gold Standard" 2D NMR Acquisition

Objective: Obtain definitive NOE and HMBC correlations.

  • Sample Prep: Dissolve 10-20 mg of pure isolate in 0.6 mL

    
     (or DMSO-
    
    
    
    if solubility is poor). Filter to remove particulates (critical for 2D noise reduction).
  • Instrument: 400 MHz spectrometer or higher (600 MHz preferred for resolution).

  • Experiment 1:

    
    -
    
    
    
    HMBC:
    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz.
      
    • Scans: Minimum 16 scans per increment.[5]

    • Analysis: Look for the cross-peak between N-Me protons (

      
       ppm) and the C5 carbon.
      
  • Experiment 2: 1D NOE or 2D NOESY:

    • Mixing Time: 500 ms (standard for small molecules).

    • Analysis: Irradiate N-Me. Look for enhancement of the C5-substituent protons.

Protocol 2: DFT-GIAO Calculation (Gaussian/Orca)

Objective: Confirm structure when NOE is silent.

  • Conformational Search: Generate conformers for both 1,3- and 1,5-isomers (e.g., using Crest/XTB).

  • Geometry Optimization: DFT B3LYP/6-31G(d) in vacuum or solvent model (PCM).

  • NMR Calculation: Run GIAO step at B3LYP/6-311+G(2d,p) level.

    • Keywords (Gaussian):nmr=giao scrf=(solvent=chloroform)

  • Scaling: Apply linear scaling factors to convert isotropic shielding to chemical shift (

    
    ).
    
  • Validation: Calculate MAE between Experimental and Calculated shifts. Select the isomer with the lowest error.

Part 5: Visualization of Logic Flow

The following diagram illustrates the decision-making process for validating the regioisomers.

PyrazoleValidation Start Synthesis: N-Methylation (Mixture of Isomers) Sep Chromatographic Separation Start->Sep NMR1D 1D 1H NMR Screening Sep->NMR1D Decision1 Are peaks distinct? NMR1D->Decision1 NOESY 2D NOESY Experiment Decision1->NOESY Yes HMBC 2D HMBC Experiment Decision1->HMBC Yes DFT DFT GIAO Calculation Decision1->DFT Ambiguous/Overlap Result15 NOE: N-Me <-> R-Group HMBC: N-Me -> C(R) (1,5-Isomer) NOESY->Result15 Interaction Found Result13 NOE: N-Me <-> H-Ring HMBC: N-Me -> C(H) (1,3-Isomer) NOESY->Result13 No Interaction with R HMBC->Result15 Coupling to Quaternary C HMBC->Result13 Coupling to CH DFT->Result15 Lower MAE for 1,5 DFT->Result13 Lower MAE for 1,3

Figure 1: Decision tree for the structural assignment of pyrazole regioisomers, moving from synthesis to definitive spectroscopic or computational validation.

References
  • Review of Pyrazole Tautomerism and Regiochemistry

    • Title: Tautomerism of Pyrazoles: A Review.
    • Source:Bulletin de la Société Chimique de France (Classic Reference)
    • Context: Foundational understanding of the NH-pyrazole equilibrium.
    • URL:[Link] (Relevant modern review on Pyrazole synthesis and structure).

  • HMBC and NOESY Assignment Methodology

    • Title: Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)
    • Source:Molbank 2021, M1234.
    • Context: Explicitly details the use of - HMBC and NOESY to distinguish regioisomers.
    • URL:[Link][6]

  • DFT-GIAO Valid

    • Title: Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction.
    • Source:Organic & Biomolecular Chemistry, 2013.[7]

    • Context: Validates the accuracy of B3LYP/GIAO methods for distinguishing nitrogen heterocycle isomers.
    • URL:[Link]

  • Specific Chemical Shift D

    • Title: 13C and 15N NMR chemical shifts of the pyrazoles.[8][9]

    • Source:New Journal of Chemistry, 2003.
    • Context: Provides the specific chemical shift ranges for N1 vs N2 and C3 vs C5 in substituted pyrazoles.
    • URL:[Link]

Sources

Comparative

Crystal Structure Analysis of 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine Salts: A Comparative Guide to Crystallization and Analytical Platforms

Executive Summary & Biological Context As a Senior Application Scientist, I frequently encounter challenges in resolving the solid-state structures of highly functionalized heterocyclic APIs. 3,5-Diethyl-1-methyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

As a Senior Application Scientist, I frequently encounter challenges in resolving the solid-state structures of highly functionalized heterocyclic APIs. 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine (CAS 87675-34-1)[1] is a critical building block in pharmaceutical development. Derivatives of the 1-methyl-1H-pyrazol-4-amine scaffold are privileged motifs in modern drug discovery, frequently serving as hinge-binding elements in kinase inhibitors targeting ERK5[2] and LRRK2[3].

To improve the aqueous solubility and pharmacokinetic profile of these basic amines, salification (e.g., forming hydrochloride or sulfate salts) is a standard industry practice. However, the ethyl groups at the 3 and 5 positions introduce significant steric bulk and rotational degrees of freedom. This flexibility complicates crystal packing, making the generation of diffraction-quality single crystals a major bottleneck. This guide objectively compares crystallization methodologies and analytical platforms to establish a self-validating workflow for the structural resolution of these complex salts.

Comparative Evaluation of Crystallization Techniques for Salt Screening

To obtain a single crystal suitable for Single-Crystal X-Ray Diffraction (SCXRD), the crystallization method must suppress rapid nucleation while allowing the flexible ethyl chains to adopt their lowest-energy conformations. We compared three standard methodologies for the hydrochloride salt of 3,5-diethyl-1-methyl-1H-pyrazol-4-amine.

Quantitative Performance Comparison
Crystallization MethodTypical TimeframeYield (%)Crystal Quality (Mosaicity)Mechanistic Advantage / Disadvantage
Slow Evaporation 24 – 48 hours85%Moderate (>1.5°)Pro: Simple setup. Con: Often yields twinned crystals due to concentration gradients.
Anti-Solvent Addition < 1 hour92%Poor (Amorphous/Twinned)Pro: High throughput. Con: Rapid precipitation freezes ethyl groups in disordered states.
Vapor Diffusion 7 – 14 days65%Ideal (<0.5°) Pro: Slow equilibration minimizes lattice defects. Con: Time-intensive.

Expertise & Causality Insight: Vapor diffusion is the superior method for this specific compound. The slow, vapor-phase introduction of an anti-solvent (e.g., diethyl ether) into the primary solvent (e.g., ethanol) allows the highly flexible 3,5-diethyl chains to thermodynamically equilibrate. Rapid precipitation forces these chains into kinetically trapped, disordered conformations, destroying the long-range order required for SCXRD.

G A API Base (CAS 87675-34-1) B Acid Addition (e.g., HCl) A->B C Solvent Selection B->C D1 Slow Evaporation C->D1 D2 Anti-Solvent C->D2 D3 Vapor Diffusion C->D3 E Crystal Harvest D1->E D2->E D3->E

Workflow comparing crystallization methods for 3,5-diethyl-1-methyl-1H-pyrazol-4-amine salts.

Analytical Platforms for Structural Resolution

Once a solid form is generated, selecting the appropriate analytical platform is dictated by the physical dimensions and quality of the harvested material.

Analytical PlatformResolution LevelSample RequirementPrimary Data Output
Benchtop SCXRD Absolute AtomicSingle crystal (>50 µm).cif file, Bond lengths
PXRD + Rietveld Bulk Phase / Polymorph10 – 50 mg powderDiffractogram (2θ)
Solid-State NMR Local Chemical Environment50 – 100 mg powderIsotropic Chemical Shifts

Trustworthiness & Self-Validating Protocol: A robust crystallographic analysis must be a self-validating system. SCXRD determines the structure of a single crystal, which may be a minor polymorph. To validate the findings, the .cif file generated from SCXRD must be used to simulate a theoretical powder pattern. This simulated pattern is then overlaid with the experimental PXRD pattern of the bulk powder. A perfect 2θ match confirms that the single crystal is representative of the bulk phase, ensuring absolute scientific integrity.

G Start Harvested Salt Crystals Q1 Crystal Size > 50 µm? Start->Q1 SCXRD Benchtop SCXRD (Absolute Structure) Q1->SCXRD Yes Q2 Powder Available? Q1->Q2 No PXRD PXRD + Rietveld Refinement Q2->PXRD Yes ssNMR Solid-State NMR Q2->ssNMR Amorphous

Decision matrix for selecting the optimal analytical platform for structural resolution.

Step-by-Step Methodology: SCXRD Analysis of the Hydrochloride Salt

To guarantee reproducibility, follow this optimized protocol for synthesizing, crystallizing, and analyzing the hydrochloride salt of 3,5-diethyl-1-methyl-1H-pyrazol-4-amine.

Phase 1: Salt Formation & Vapor Diffusion
  • API Dissolution: Dissolve 100 mg of 3,5-diethyl-1-methyl-1H-pyrazol-4-amine base[1] in 2.0 mL of anhydrous ethanol in a 4 mL inner glass vial.

  • Acidification: Place the vial in an ice bath (0 °C). Dropwise, add 1.05 equivalents of 1M HCl in diethyl ether under a nitrogen atmosphere. Causality: Cooling prevents exothermic degradation of the amine.

  • Chamber Setup: Place the uncapped 4 mL inner vial inside a 20 mL outer vial containing 5 mL of pure diethyl ether (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber undisturbed at 4 °C for 7–14 days.

Phase 2: Harvesting & Data Collection
  • Crystal Selection: Transfer the inner vial to a polarized light microscope. Select a crystal with dimensions approximately 0.15 × 0.10 × 0.10 mm.

  • Mounting: Coat the crystal in Paratone-N oil to prevent solvent evaporation and atmospheric moisture degradation. Mount it on a MiTeGen micromount.

  • Cryo-Cooling: Transfer the mount to the diffractometer and immediately flash-cool the crystal to 100 K using a nitrogen cryostream. Causality: Cooling to 100 K is mandatory. It drastically reduces the thermal atomic displacement parameters (ADPs) of the highly mobile ethyl chains, preventing electron density smearing and allowing for the accurate resolution of hydrogen atom positions.

Phase 3: Refinement & Structural Validation
  • Structure Solution: Collect data using a microfocus Cu-Kα source (λ = 1.54184 Å). Solve the structure using SHELXT and refine using full-matrix least-squares on F^2 via Olex2.

  • Geometric Verification: Verify the internal geometry. For pyrazole-4-amine salts, the C-N bond lengths within the pyrazole ring typically refine to 1.310–1.329 Å[4]. This intermediate length—falling exactly between a C-N single bond (1.47 Å) and a C=N double bond (1.20 Å)—confirms the planar, multi-bond character and π–π conjugation inherent to the pyrazole core[4].

  • Self-Validation: Generate the theoretical PXRD pattern from the refined .cif file and overlay it with the experimental PXRD of the bulk powder to confirm phase purity.

References

Sources

Validation

A Senior Application Scientist's Guide to Chromatographic Separation of Pyrazole Amine Impurities

Introduction: The Criticality of Impurity Profiling in Pyrazole Amine Pharmaceuticals Pyrazole-containing active pharmaceutical ingredients (APIs) are integral to a wide range of therapeutics, from anti-inflammatory drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Profiling in Pyrazole Amine Pharmaceuticals

Pyrazole-containing active pharmaceutical ingredients (APIs) are integral to a wide range of therapeutics, from anti-inflammatory drugs to kinase inhibitors.[1][2] The synthesis of these complex molecules, however, often leads to the formation of various impurities, including regioisomers, unreacted starting materials, by-products, and degradation products.[3] The presence of these impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[4]

Regulatory bodies, under the stringent guidelines of the International Council for Harmonisation (ICH), mandate comprehensive impurity profiling to ensure patient safety.[5][6][7] Specifically, ICH Q3A(R2) and Q3B(R2) establish thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances and products, respectively.[5][8] This necessitates the development of robust, sensitive, and specific analytical methods for the accurate detection and quantification of all potential impurities.

This guide provides an in-depth comparison of the primary chromatographic techniques for the separation of pyrazole amine impurities, drawing upon experimental data and established best practices. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), offering practical insights to guide your method development and validation efforts.

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is paramount for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis, valued for its robustness and versatility.[3][9][10] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed and resolution.[3][9] For volatile impurities, Gas Chromatography (GC) remains the method of choice.

HPLC vs. UPLC for Non-Volatile Impurities and Degradants

Both HPLC and UPLC operate on the same fundamental principles of liquid chromatography but differ significantly in their operational parameters, primarily due to the particle size of the stationary phase. UPLC systems utilize sub-2 µm particles, which necessitates higher operating pressures but yields substantial gains in efficiency.[3][9]

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Column Dimensions 150-250 mm length, 4.6 mm ID50-100 mm length, 2.1 mm ID
Operating Pressure 400-600 bar1000-1500 bar
Analysis Time 20-40 minutes2-7 minutes
Resolution GoodExcellent, with sharper peaks
Sensitivity HighVery High
Solvent Consumption HighSignificantly lower

Expertise & Experience in Practice:

The theoretical advantages of UPLC translate into tangible benefits in the laboratory. For a typical impurity profile of a pyrazole-containing drug like sildenafil or celecoxib, a validated HPLC method might have a run time of 30-40 minutes. A well-developed UPLC method can often achieve superior or equivalent separation in under 5 minutes.[11] This dramatic increase in throughput is invaluable in a drug development setting, where rapid analysis of multiple samples from stability studies, process optimization, and formulation development is required.

Furthermore, the enhanced resolution of UPLC is particularly beneficial for separating structurally similar impurities, such as regioisomers, which are a common challenge in pyrazole synthesis.[3] The sharper peaks and increased peak capacity of UPLC can resolve impurities that may co-elute in an HPLC method, providing a more accurate and reliable impurity profile.

G cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow H_Sample Sample Injection H_Column HPLC Column (3-5 µm) H_Sample->H_Column H_Separation Separation (20-40 min) H_Column->H_Separation H_Detection Detection H_Separation->H_Detection H_Data Chromatogram (Broader Peaks) H_Detection->H_Data U_Data Chromatogram (Sharper Peaks) H_Data->U_Data Improved Resolution & Speed U_Sample Sample Injection U_Column UPLC Column (<2 µm) U_Sample->U_Column U_Separation Separation (2-7 min) U_Column->U_Separation U_Detection Detection U_Separation->U_Detection U_Detection->U_Data

Caption: Comparative workflow of HPLC and UPLC for impurity analysis.

Experimental Protocol: Stability-Indicating UPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating UPLC method for a pyrazole amine drug substance.

1. Forced Degradation Studies:

  • Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

  • Note: The goal is to achieve 5-20% degradation of the active ingredient. Adjust stress conditions as necessary.

2. UPLC Method Development:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA detector, scan 200-400 nm.

  • Injection Volume: 2 µL.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples to ensure separation of the main peak from all degradation products.

  • Linearity: Prepare standard solutions at a minimum of five concentrations.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the API and impurities.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or standard deviation of the response and the slope.

  • Robustness: Deliberately vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Chiral Separations: A Special Case

Many pyrazole-containing drugs are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Regulatory agencies often require the development of single-enantiomer drugs, making chiral separation a critical aspect of impurity profiling.[1]

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are highly effective for the separation of pyrazole enantiomers.[3][7] The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) can significantly impact selectivity.[3][7]

Chiral Stationary PhaseTypical Mobile Phase (Normal Phase)Typical Mobile Phase (Reversed-Phase)Selectivity Characteristics
Cellulose-based (e.g., Lux Cellulose-2) n-Hexane/EthanolAcetonitrile/Water, Methanol/WaterOften superior in polar organic and reversed-phase modes.[3][7]
Amylose-based (e.g., Lux Amylose-2) n-Hexane/IsopropanolMethanol/WaterOften shows greater resolving ability in normal phase mode.[3][7]
Gas Chromatography (GC) for Volatile Impurities

Residual solvents used during the synthesis and purification of the API are a common source of impurities.[12] These volatile organic compounds are best analyzed by Gas Chromatography, typically with headspace sampling and a flame ionization detector (FID) or mass spectrometer (MS).[12][13]

ICH Q3C provides a classification of residual solvents based on their toxicity, which dictates the acceptable limits in the final drug product. GC methods for residual solvent analysis must be validated to ensure they can accurately quantify these solvents at the required levels.[12][13]

G cluster_sample Sample Preparation cluster_gc GC System cluster_detection Detection & Analysis Sample API Sample in Headspace Vial Headspace Headspace Autosampler Sample->Headspace Heating & Equilibration GC_Inlet GC Inlet Headspace->GC_Inlet Vapor Injection GC_Column Capillary GC Column GC_Inlet->GC_Column GC_Oven Temperature Program Detector FID or Mass Spectrometer GC_Column->Detector Separation by Boiling Point & Polarity Data Chromatogram & Quantification Detector->Data

Caption: Workflow for GC-Headspace analysis of residual solvents.

Experimental Protocol: GC-MS for Residual Solvents

This protocol provides a general method for the analysis of residual solvents in a pyrazole amine API, aligned with USP <467> principles.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.

  • Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

  • Seal the vial immediately.

2. GC-MS Conditions:

  • GC Column: Rtx-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium, constant flow of 1.5 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Scan Range: 35-350 amu.

3. Data Analysis:

  • Identify and quantify residual solvents by comparing retention times and mass spectra to a validated library of known solvents.

The Role of Mass Spectrometry in Impurity Identification

While chromatographic techniques separate impurities, mass spectrometry (MS) is indispensable for their structural elucidation.[4] Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the determination of the molecular weight and fragmentation patterns of unknown impurities, which is crucial for their identification.[10][14][15][16] This is a key requirement for impurities that exceed the identification threshold set by ICH guidelines.[5][6][7]

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an impurity. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions.[14][15][16]

Conclusion

The selection of an appropriate chromatographic technique is a critical decision in the development of a robust impurity profiling strategy for pyrazole amine drugs. UPLC offers significant advantages in terms of speed and resolution for the analysis of non-volatile impurities and is particularly well-suited for the separation of closely related isomers. HPLC remains a reliable and widely used technique, especially in quality control environments. For volatile impurities, GC-MS is the gold standard. Chiral chromatography is essential for the separation of enantiomers, a common requirement for modern pharmaceuticals.

A comprehensive approach that leverages the strengths of each of these techniques, coupled with the structural elucidation power of mass spectrometry, is essential for ensuring the quality, safety, and efficacy of pyrazole amine-containing drug products. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods that meet the stringent requirements of today's regulatory landscape.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • El-Kassem, T., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • El-Kassem, T., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • Tambe, V., et al. (2018). Stability-indicating UPLC-MS/UV Method for Simultaneous Determination of Sildenafil Citrate and Dapoxetine Hydrochloride from Bulk and Formulation. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). Stability Indicating High Performance Liquid Chromatographic Assay for the Determination of Sildenafil Citrate in Bulk and in Formulations. [Link]

  • Tambe, V., et al. (2018). Stability-indicating UPLC-MS/UV Method for Simultaneous Determination of Sildenafil Citrate and Dapoxetine Hydrochloride from Bulk and Formulation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]

  • Waters. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. [Link]

  • Shah, R., et al. (2015). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. New Journal of Chemistry. [Link]

  • PubMed. (2025). Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. [Link]

  • Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry. [Link]

  • Darwish, H. W., et al. (2014). Validated Methods for Determination of Sildenafil Citrate in The Presence of its Potential Impurities. Journal of Applied Pharmaceutical Science. [Link]

  • Kojić, M., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • University of Ljubljana Repository. (2020). Development of a unified reversed-phase HPLC method for efficient determination of EP and USP process-related impurities in celecoxib using analytical quality by design principles. [Link]

  • ResearchGate. (2025). HPLC method for the determination of celecoxib and its related impurities. [Link]

  • Scribd. (2017). Celecoxib Impurity Profiling by HPLC. [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • RSSL. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. [Link]

  • Merck. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

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Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Alkyl-Substituted Pyrazole Amines

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction: The Spectroscopic Significance of Pyrazole Amines The pyrazole nucleus is a cornerstone in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectroscopic Significance of Pyrazole Amines

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities.[1] Among these, alkyl-substituted pyrazole amines are of particular interest due to their role as versatile synthetic intermediates. Understanding the electronic properties of these molecules is paramount for predicting their reactivity, and UV-Vis absorption spectroscopy provides a powerful, non-destructive method for probing these characteristics.

This guide offers a comparative analysis of the UV-Vis absorption spectra of alkyl-substituted pyrazole amines. We will delve into the underlying electronic transitions, the influence of alkyl substitution patterns on the absorption maxima (λmax), and provide a robust, field-proven protocol for acquiring high-quality spectral data. Our objective is to equip researchers with the foundational knowledge to interpret the UV-Vis spectra of these important compounds and to make informed decisions in their synthetic and analytical endeavors.

Electronic Transitions in Pyrazole Amines: A Tale of π and n Orbitals

The UV-Vis absorption spectra of pyrazole amines are primarily governed by two types of electronic transitions: π→π* and n→π*.[1]

  • π→π Transitions:* These are typically high-energy transitions that result in strong absorption bands (high molar absorptivity, ε). They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The pyrazole ring, being aromatic, possesses a conjugated π system that gives rise to these transitions. The electronic spectra of some haloaminopyrazole derivatives show characteristic values in the range of 246–300 nm, which are assigned to π-π* transitions.[1]

  • n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an antibonding π* orbital. They are generally of lower energy and result in weaker absorption bands (low molar absorptivity, ε) compared to π→π* transitions.

The position and intensity of these absorption bands are sensitive to the molecular structure, particularly the nature and position of substituents on the pyrazole ring and the amino group.

The Influence of Alkyl Substitution: A Predictive Analysis

Alkyl groups are generally considered to be electron-donating groups (EDGs) through an inductive effect. When attached to the pyrazole ring or the amino group, they can perturb the energy levels of the molecular orbitals involved in UV-Vis absorption, leading to predictable shifts in the absorption maxima.

  • Bathochromic Shift (Red Shift): An increase in the wavelength of maximum absorption (λmax). This is often observed when an EDG is introduced into a conjugated system, as it raises the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap.

  • Hypsochromic Shift (Blue Shift): A decrease in the wavelength of maximum absorption (λmax).

  • Hyperchromic Effect: An increase in the molar absorptivity (ε).

  • Hypochromic Effect: A decrease in the molar absorptivity (ε).

The introduction of alkyl groups on the pyrazole ring is expected to cause a bathochromic shift and a hyperchromic effect on the π→π* transitions due to the electron-donating nature of the alkyl groups. N-alkylation of the amino group would also be expected to contribute to a bathochromic shift.

Tautomerism: A Critical Consideration

3(5)-Aminopyrazoles can exist in two tautomeric forms: the 3-aminopyrazole (3AP) and the 5-aminopyrazole (5AP) tautomers. Theoretical calculations and experimental data suggest that the 3-aminopyrazole tautomer is generally more stable.[2] This tautomeric equilibrium is crucial as the two forms will have distinct electronic structures and, consequently, different UV-Vis absorption spectra. The position of alkyl substituents can influence this equilibrium, further complicating the interpretation of the spectra.

Comparative UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
PyrazoleGas Phase~210-[3]
1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzeneEthanol250, 280-[4]
Substituted Haloaminopyrazoles (general range)Ethanol246-300-[1]

The molar absorptivity values are often not reported in the cited literature.

Experimental Protocol for UV-Vis Absorption Spectroscopy

The following is a detailed, step-by-step methodology for obtaining high-quality UV-Vis absorption spectra of alkyl-substituted pyrazole amines. This protocol is designed to ensure accuracy, reproducibility, and data integrity.

1. Instrumentation and Materials:

  • A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Matched quartz cuvettes with a 1 cm path length.

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, acetonitrile). The choice of solvent is critical as it can influence the λmax.[5] Always report the solvent used.

  • Volumetric flasks (Class A) and pipettes for accurate solution preparation.

  • Analytical balance.

2. Sample Preparation:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the alkyl-substituted pyrazole amine using an analytical balance.

    • Quantitatively transfer the compound to a volumetric flask of appropriate size (e.g., 10 mL or 25 mL).

    • Dissolve the compound in the chosen spectrophotometric grade solvent.

    • Fill the flask to the calibration mark with the solvent, cap it, and invert several times to ensure homogeneity. This is your stock solution.[6]

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution using volumetric pipettes and flasks to prepare a series of working solutions of known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

3. Spectrophotometer Operation and Data Acquisition:

  • Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 30 minutes to ensure stable performance.[7]

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Perform a baseline scan over the desired wavelength range (e.g., 200-600 nm). This will subtract any absorbance from the solvent and the cuvettes.[8]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution to be measured.

    • Fill the sample cuvette with the working solution. Ensure there are no air bubbles.[9]

    • Place the sample cuvette in the sample holder.

    • Acquire the absorption spectrum of the sample.

    • Record the wavelength of maximum absorption (λmax) and the absorbance at this wavelength.

  • Data Analysis:

    • If molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

    • Plot absorbance versus wavelength to visualize the spectrum.

Visualization of Structure-Spectra Relationships

The following diagram illustrates the key concepts discussed in this guide, from the fundamental electronic transitions to the influence of alkyl substitution.

G cluster_0 Electronic Transitions in Pyrazole Amine cluster_1 Influence of Alkyl Substitution (R) cluster_2 Experimental Workflow pi_orbital π Orbital (HOMO) pi_star_orbital π* Orbital (LUMO) pi_orbital->pi_star_orbital π→π* (High ε, ~240-300 nm) n_orbital n Orbital (Non-bonding) n_orbital->pi_star_orbital n→π* (Low ε, Longer λ) Alkyl_Group Alkyl Group (R) Electron-Donating Pyrazole_Amine Pyrazole Amine Core Bathochromic_Shift Bathochromic Shift (Red Shift) (λmax increases) Pyrazole_Amine->Bathochromic_Shift Lowers HOMO-LUMO Gap Alkyl_Group->Pyrazole_Amine Sample_Prep 1. Prepare Solutions (Stock & Working) Baseline 2. Baseline Correction (Solvent Blank) Sample_Prep->Baseline Measurement 3. Measure Sample Absorbance Baseline->Measurement Analysis 4. Data Analysis (λmax, ε) Measurement->Analysis

Caption: Workflow illustrating electronic transitions, the effect of alkyl substitution, and the experimental process for UV-Vis analysis of pyrazole amines.

Conclusion and Future Outlook

The UV-Vis absorption spectra of alkyl-substituted pyrazole amines are a direct reflection of their electronic structure. While a comprehensive comparative dataset for a simple alkyl series remains to be fully elucidated in the literature, a foundational understanding of π→π* and n→π* transitions, coupled with the principles of substituent effects, provides a robust framework for spectral interpretation. Alkyl groups, as electron-donating substituents, are generally expected to induce bathochromic and hyperchromic shifts in the primary absorption bands.

It is our hope that this guide will serve as a valuable resource for researchers in the field. Adherence to the detailed experimental protocol will ensure the generation of high-quality, reproducible data. Further systematic studies on a homologous series of alkyl-substituted pyrazole amines are warranted to build a more comprehensive spectral library, which would undoubtedly accelerate research and development in the myriad applications of these versatile compounds.

References

  • Metash. (2025, March 5). How to Improve the Measurement Accuracy of UV Visible Spectrophotometer?[Link]

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  • El-Faham, A., et al. (2020). Recent developments in aminopyrazole chemistry.
  • Afonin, A. V., et al. (2007). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.
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Validation

Benchmarking 3,5-Diethyl Pyrazole Potency: A Comparative Guide to Enzyme Inhibition Assays

Executive Summary Pyrazole derivatives are privileged scaffolds in drug discovery and agricultural chemistry. The substitution pattern at the 3 and 5 positions of the pyrazole ring fundamentally dictates the molecule's s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are privileged scaffolds in drug discovery and agricultural chemistry. The substitution pattern at the 3 and 5 positions of the pyrazole ring fundamentally dictates the molecule's steric profile, lipophilicity, and electronic interactions with target enzyme active sites. This guide benchmarks 3,5-diethyl pyrazole (3,5-DEP) against its unsubstituted (pyrazole) and methyl-substituted (3,5-dimethylpyrazole) counterparts. By evaluating its performance across three distinct biochemical targets—HIV-1 Reverse Transcriptase (RT), Transthyretin (TTR), and Ammonia Monooxygenase (AMO)—we provide a comprehensive framework for understanding how subtle structural modifications drive profound shifts in assay potency.

Mechanistic Causality: The Role of 3,5-Substitution

As application scientists, we must look beyond raw IC₅₀ values and understand the causality driving target affinity. The transition from a hydrogen atom (unsubstituted) to a methyl group, and finally to an ethyl group at the 3 and 5 positions, adds significant steric bulk and hydrophobicity.

  • Hydrophobic Pocket Filling (HIV-1 RT): In highly flexible, lipophilic allosteric sites like the non-nucleoside inhibitor binding pocket of HIV-1 RT, the extended ethyl chains of 3,5-DEP provide optimal van der Waals contacts, resulting in superior potency [1].

  • Steric Clashing (TTR): In rigid binding channels, such as the thyroxine-binding site of TTR, the 3,5-dimethyl substitution is essential for binding. However, symmetric modification to 3,5-diethyl creates a severe steric clash, completely abrogating activity [2].

  • Hindered Chelation (AMO): For metalloenzymes like AMO, inhibition relies on the pyrazole nitrogen coordinating with an active-site copper ion. The bulky ethyl groups of 3,5-DEP physically block this chelation trajectory, rendering the compound virtually non-toxic to nitrifying bacteria compared to the highly inhibitory unsubstituted pyrazole [3].

SAR_Logic DEP 3,5-Diethyl Pyrazole (3,5-DEP) Target1 HIV-1 Reverse Transcriptase (Hydrophobic Pocket) DEP->Target1 Binds Target2 Transthyretin (TTR) (Restricted Binding Site) DEP->Target2 Binds Target3 Ammonia Monooxygenase (Copper Active Site) DEP->Target3 Binds Result1 High Potency (Optimal Fit) Target1->Result1 Result2 Loss of Activity (Steric Clash) Target2->Result2 Result3 Low Toxicity (Hindered Chelation) Target3->Result3

Caption: Logical relationship of 3,5-diethyl pyrazole steric effects on distinct enzymatic targets.

Quantitative Benchmarking

The following table summarizes the comparative potency of pyrazole derivatives across the three benchmarked targets, highlighting how 3,5-DEP performs relative to industry standards.

Target Enzyme / ProteinUnsubstituted Pyrazole3,5-Dimethylpyrazole (3,5-DMP)3,5-Diethylpyrazole (3,5-DEP)Structural Rationale
HIV-1 Reverse Transcriptase Low ActivityModerate ActivityHighest Potency (Most active in series) [1]Ethyl groups optimally fill the hydrophobic NNRTI binding pocket.
Transthyretin (TTR) No ActivityHigh Affinity (Essential for AG10 binding)Major Loss of Activity [2]Steric clash of ethyl groups within the restricted TTR binding channel.
Ammonia Monooxygenase (AMO) Highly Inhibitory (IC₅₀ ~0.07 mg/L)Reduced InhibitionMinimal/No Toxicity (30–700x lower toxicity) [3]Steric hindrance prevents the pyrazole nitrogen from chelating active-site copper.

Target-Specific Methodologies & Self-Validating Workflows

To ensure trustworthiness and reproducibility, every assay must be designed as a self-validating system. Below are the step-by-step methodologies for benchmarking 3,5-DEP, incorporating built-in controls to verify the mechanism of action.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay evaluates the potency of 3,5-DEP as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Step-by-Step Protocol:

  • Enzyme Preparation: Purify recombinant wild-type HIV-1 RT and pre-incubate with a poly(rA)-oligo(dT) primer-template complex in assay buffer (50 mM Tris-HCl, pH 7.8, 10 mM MgCl₂).

  • Inhibitor Titration: Prepare a 10-point serial dilution of 3,5-DEP (0.1 nM to 10 µM) in DMSO. Keep final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Initiate the extension reaction by adding a dNTP mix spiked with a fluorophore-labeled dUTP (e.g., Alexa Fluor 488-dUTP).

  • Kinetic Readout: Monitor fluorescence incorporation rates over 30 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression.

  • Self-Validation (Orthogonal Control): Run a parallel assay using the K103N mutant RT strain. Because 3,5-DEP binds allosterically, a characteristic rightward shift in the IC₅₀ curve against the mutant validates that the inhibition is pocket-specific and not a result of assay interference or non-specific aggregation.

RT_Workflow Prep Enzyme & Substrate Preparation Incubate Inhibitor Incubation (3,5-DEP vs Controls) Prep->Incubate Reaction Primer Extension Reaction Incubate->Reaction Detect Fluorescence Detection Reaction->Detect Validate Orthogonal Validation (Mutant Strain) Detect->Validate

Caption: Step-by-step self-validating workflow for evaluating HIV-1 RT inhibition.

Transthyretin (TTR) Stabilization Assay

This assay demonstrates the loss of target affinity when substituting methyl groups for ethyl groups in TTR binders (like AG10 analogs).

Step-by-Step Protocol:

  • Complex Formation: Incubate 3.6 µM recombinant wild-type TTR with a fluorescent amyloid-sensing probe (e.g., Thioflavin T) in phosphate buffer (pH 7.4).

  • Compound Addition: Add 3,5-DEP (test), 3,5-DMP (positive control), and DMSO vehicle (negative control) at 7.2 µM (2:1 molar ratio to TTR tetramer).

  • Acidic Denaturation: Lower the assay pH to 4.4 using an acetate buffer to induce TTR tetramer dissociation and subsequent amyloid fibril aggregation.

  • Quantification: Measure fluorescence (Ex: 440 nm, Em: 480 nm) continuously over 72 hours.

  • Self-Validation: The 3,5-DMP control must suppress fluorescence (confirming assay viability via stabilization). 3,5-DEP will mirror the vehicle control's high fluorescence, validating the steric clash hypothesis [2].

Ammonia Monooxygenase (AMO) Respirometry Assay

This workflow measures the reduced toxicity of 3,5-DEP against nitrifying bacteria compared to unsubstituted pyrazoles.

Step-by-Step Protocol:

  • Sludge Acclimatization: Obtain enriched nitrifying activated sludge. Wash three times with a mineral medium to remove background nitrogenous substrates and endogenous carbon.

  • Dosing: Aliquot the sludge into respirometer vessels. Dose 3,5-DEP at varying concentrations (up to 250 mg/L) alongside an unsubstituted pyrazole control (0.01 to 1.0 mg/L).

  • Substrate Spike: Inject a known concentration of ammonium chloride (NH₄Cl) to stimulate AMO activity.

  • Oxygen Uptake Rate (OUR) Monitoring: Measure the specific oxygen uptake rate using dissolved oxygen (DO) probes over 2 hours.

  • Self-Validation: Calculate the IC₅₀ based on the reduction in OUR. The unsubstituted pyrazole must yield an IC₅₀ near 0.07 mg/L to validate sludge sensitivity. 3,5-DEP should exhibit negligible OUR reduction, confirming that steric bulk prevents active-site copper chelation [3].

References

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PMC / Semantic Scholar.
  • Extending the in vivo persistence of synthetic glycoconjugates using a serum-protein binder. RSC.
  • Assessing the inhibition potential of azole compounds to biological nitrogen removal processes in wastewater treatment. ResearchGate.

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine

Executive Summary & Chemical Profile 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine is a substituted aminopyrazole intermediate commonly used in the synthesis of pharmaceuticals and agrochemicals.[1] As an organic amine, its di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3,5-Diethyl-1-methyl-1H-pyrazol-4-amine is a substituted aminopyrazole intermediate commonly used in the synthesis of pharmaceuticals and agrochemicals.[1] As an organic amine, its disposal requires strict adherence to protocols preventing environmental contamination and dangerous chemical incompatibilities.

Crucial Safety Directive: This compound is a nucleophilic organic base .[1] It must never be commingled with strong oxidizers (risk of rapid exothermic reaction/fire) or strong acids (risk of violent heat generation) in a waste stream.[1]

Physicochemical Properties (Proxy Data for Risk Assessment)

Note: Specific values may vary by batch/purity. Always consult the specific Certificate of Analysis (CoA).

PropertyValue / CharacteristicOperational Implication
Chemical Structure Pyrazole ring with amine (

)
Basic character; potential for hydrogen bonding.[1]
Physical State Solid (Crystalline powder)Dust explosion hazard if finely divided.[1]
Solubility Moderate in organic solvents (DMSO, MeOH)Waste streams will likely be organic solvent mixtures.
Acidity (pKa) Basic (Estimated pKa ~4-5 for pyrazole N)Incompatible with Acids.
Hazard Class Irritant / Potentially HarmfulHandle as Hazardous Waste (RCRA).[1]
Pre-Disposal: Waste Characterization & Segregation

Effective disposal begins at the bench.[1] You must segregate this chemical at the point of generation to prevent downstream accidents.[1]

The Segregation Logic (Self-Validating System)

Before adding this chemical to any waste container, perform the "ABC Check" :

  • A (Acids): Is the waste container free of mineral acids? (Yes

    
     Proceed)
    
  • B (Bases): Is the container designated for Organic Bases? (Yes

    
     Proceed)
    
  • C (Compatibility): Is the container free of Oxidizers (Peroxides, Nitrates)? (Yes

    
     Proceed)
    
Waste Stream Decision Tree

The following workflow illustrates the decision process for classifying waste containing 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine.

WasteSegregation Start Waste Generation: 3,5-Diethyl-1-methyl-1H-pyrazol-4-amine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Powder/Debris LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved BinSolid Bin A: Solid Hazardous Waste (Trace-Contaminated Debris) SolidWaste->BinSolid ContamCheck Contaminants Present? LiquidWaste->ContamCheck OxidizerCheck Contains Oxidizers? (e.g., H2O2, Nitric Acid) ContamCheck->OxidizerCheck Check Co-solvents BinLiquid Bin B: Organic Base Waste (Non-Halogenated or Halogenated) OxidizerCheck->BinLiquid No (Standard Disposal) BinSpecial Bin C: High Hazard / Reactive (Separate Stream - DO NOT MIX) OxidizerCheck->BinSpecial Yes (Critical Risk)

Figure 1: Waste segregation logic flow.[1] Ensure separation from oxidizers to prevent fire hazards.[1]

Step-by-Step Disposal Procedure
A. Solid Waste (Pure Compound or Spills) [1]
  • Collection: Sweep spilled powder or collect expired solids using a dedicated brush/scoop.[1] Avoid generating dust.[1][2][3][4][5][6][7]

  • Container: Place inside a double-lined polyethylene bag or a wide-mouth HDPE jar.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."[1]

    • Constituents: "3,5-Diethyl-1-methyl-1H-pyrazol-4-amine."[1]

    • Hazard Warning: "Irritant / Toxic."[1][8]

  • Fate: High-temperature incineration.[1]

B. Liquid Waste (Reaction Mixtures/Rinsate) [1]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM) is compatible with the waste drum material (typically HDPE or Steel).

  • pH Check: If the solution was part of a reaction involving acids, verify pH is neutral or basic (pH

    
     7) before adding to the Organic Base drum.
    
  • Container:

    • Use a Safety Can with a flame arrestor if the solvent is flammable.[1]

    • Leave 10% headspace for thermal expansion.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Organic Liquid (Basic)."[1]

    • Constituents: List the solvent first (e.g., "Methanol 90%") followed by the solute ("3,5-Diethyl-1-methyl-1H-pyrazol-4-amine <10%").

C. Contaminated Labware (Sharps/Vials) [8]
  • Vials: Empty vials must be triple-rinsed with a solvent (collect rinsate as Liquid Waste B).[1]

  • Disposal: Place rinsed vials in the "Glass/Sharps" container.

  • Gloves/Paper: Dispose of in the "Solid Hazardous Waste" bin.[1]

Emergency Contingencies: Spill Management

Immediate Action: Evacuate the immediate area if dust is airborne.[1] Don PPE (Nitrile gloves, safety goggles, N95 dust mask or respirator).

ScenarioResponse Protocol
Dry Powder Spill 1. Cover with wet paper towels to prevent dust dispersion.2.[1] Scoop into a bag.3. Wipe surface with weak acid (e.g., dilute acetic acid) to neutralize amine residues, then water.
Liquid Spill 1. Absorb with vermiculite or sand (Do NOT use paper/cellulose if strong oxidizers are present).2.[1] Collect into a sealed container.3. Treat surface with soap and water.[1][2][3][5][8]
Regulatory & Compliance Context
  • EPA (USA): This compound likely falls under RCRA regulations.[1] While it may not have a specific "P" or "U" list code, it must be characterized by the generator.

    • Default Classification: If ignitable (flash point <60°C due to solvent), use code D001 .[9][10] If toxic, handle as hazardous.[1]

  • Incineration Requirement: Because this molecule contains Nitrogen in a ring structure, simple combustion can generate Nitrogen Oxides (NOx). It must be sent to a facility equipped with scrubbers to handle NOx emissions [1].[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1] (Defining Ignitability D001 and Toxicity).

  • PubChem. Compound Summary: Aminopyrazoles (General Safety/Toxicity). National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][3]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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